Medroxyprogesterone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMUZJSZHZSGN-HBNHAYAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036508 | |
| Record name | Medroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Medroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility at 25 °C: in acetone 1 in 50; slightly soluble in ether and methanol; sol at 25 °C in dioxane: 1 in 60 /Medoxyprogesteron acetate/, Very soluble in chloroform | |
| Record name | MEDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Reported impurities include: 6alpha,17a-dimethyl-3,17-dioxo-D-homoandrost-4-en-17aalpha- yl acetate, 6beta-hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate (6beta-hydroxymedroxyprogesterone acetate), 17-hydroxy-6alpha-methylpregn-4-ene-3,20-dione (medroxyprogesterone), 6-methyl-3,20-dioxopregna-4,6-dien-17-yl acetate, 6alpha-methyl-3,20-dioxo-5beta-pregnan-17-yl acetate (4,5beta-dihydromedroxyprogesterone acetate), 6beta-methyl-3,20-dioxopregn- 4-en-17-yl acetate (6-epimedroxyprogesterone acetate) and 6-methylene-3,20-dioxopregn- 4-en-17-yl acetate. /Medroxyprogesterone acetate/ | |
| Record name | MEDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from chloroform | |
CAS No. |
520-85-4 | |
| Record name | Medroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medroxyprogesterone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | medroxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Medroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0036508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medroxyprogesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDROXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU1C9YRES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MEDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Medroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214.5 °C, Crystals from methanol; MW: 386.52. MP: 207-209 °C; specific optical rotation: +61 (in chloroform); uv max absorption (ethanol): 240 nm (epsilon = 15900). Freely soluble in ethanol, methanol; slightly soluble in ether; insoluble in water /Medroxyprogesterone 17-acetate/ | |
| Record name | MEDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Medroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Action
Progesterone (B1679170) Receptor (PR) Agonism and Downstream Signaling
Medroxyprogesterone functions as a potent agonist of the progesterone receptor. wikipedia.org Its binding to PR initiates a cascade of events leading to altered cellular function.
PR Binding Affinity and Efficacy Compared to Progesterone
This compound acetate (B1210297) (MPA), the widely used derivative of this compound, demonstrates a potent affinity for the progesterone receptor. wikipedia.org While both this compound and MPA bind to and agonize the PR, MPA exhibits approximately 100-fold higher binding affinity and transactivation potency compared to this compound. wikipedia.org Studies have shown that MPA has a higher binding affinity for the progesterone receptor compared to norethisterone. researchgate.net In some comparative studies, MPA has shown comparable binding affinities to progesterone for the PR. nih.gov
| Compound | Relative PR Binding Affinity (vs. Promegestone 100%) | Relative PR Efficacy (vs. Progesterone) |
| Progesterone | 50 wikipedia.org | - |
| This compound | Considerably lower than MPA wikipedia.org | Considerably lower than MPA wikipedia.org |
| This compound Acetate | 115 wikipedia.org | Similar to Progesterone wikipedia.org |
Note: Relative binding affinities can vary depending on the specific assay and conditions used.
Conformational Changes and Hormone Response Element Interaction
Upon binding of a progestin like this compound to the progesterone receptor, the receptor undergoes a conformational change. patsnap.comnih.gov This change is crucial for the receptor's activation and subsequent interaction with DNA. The activated receptor then typically forms dimers and binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. nih.govresearchgate.net This interaction with PREs is a key step in the modulation of gene transcription. patsnap.com
Gene Transcription Modulation and Protein Synthesis
The binding of the activated PR-medroxyprogesterone complex to PREs influences the transcription of target genes. patsnap.com This can lead to either the activation or repression of gene expression, thereby modulating the synthesis of specific proteins. patsnap.com This modulation of gene transcription and protein synthesis underlies many of the physiological effects of this compound. For instance, MPA can reduce nuclear estrogen receptors and DNA synthesis in endometrial epithelial cells. drugbank.com While progesterone significantly increases nitric oxide synthesis via transcriptional and non-transcriptional mechanisms, MPA does not exhibit such effects in human endothelial cells. oup.com
Regulation of Gonadotropin-Releasing Hormone (GnRH) Secretion
This compound, like other progestins, plays a significant role in regulating the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. nih.govwikipedia.org The mechanism involves binding to progesterone receptors in the hypothalamus and pituitary gland. nih.gov By inhibiting the pulsatile release of GnRH, this compound effectively reduces the downstream release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary. nih.govwikipedia.org This suppression of gonadotropins is a primary mechanism for its contraceptive effects. nih.govwikipedia.org Progesterone is known to inhibit GnRH pulse frequency. oup.com
Impact on Follicular Development and Ovulation Inhibition
The suppression of FSH and LH release by this compound has a direct impact on ovarian function. nih.govwikipedia.org Decreased levels of FSH inhibit the development of ovarian follicles. wikipedia.org The absence of a surge in LH, which is typically triggered by rising estrogen levels from a mature follicle, prevents ovulation. wikipedia.org High doses of progestogen-only contraceptives, including depot this compound acetate (DMPA), primarily inhibit follicular development and prevent ovulation. wikipedia.org Inhibited ovulation is associated with low blood progesterone levels. innovareacademics.in
Androgen Receptor (AR) Agonism
In addition to its primary action on the progesterone receptor, this compound acetate also acts as a potent full agonist of the androgen receptor (AR). wikipedia.org This interaction with the AR may contribute to some of its effects, including antigonadotropic effects. wikipedia.org While MPA can produce androgenic side effects in some individuals, it has also been reported to improve symptoms of hirsutism, possibly due to its suppressive effects on androgen levels. wikipedia.org Studies indicate that MPA binds to the AR with similar affinity and intrinsic activity to dihydrotestosterone (B1667394) (DHT), but may require higher concentrations for comparable gene transcription induction. wikipedia.org Despite being an AR agonist, MPA has been shown to impede DHT-induced AR signaling in breast epithelial cells. aacrjournals.org Research suggests that at higher concentrations, MPA may activate AR through a mechanism that does not involve the typical N-terminal and carboxyl-terminal (N/C) interaction seen with potent agonists like DHT. oup.comoup.com
AR Binding Affinity and Activation
This compound acetate acts as an agonist of the androgen receptor. Studies have shown that MPA binds to the human AR with an affinity comparable to that of the natural androgen dihydrotestosterone (DHT). researchgate.netnih.gov In transcriptional assays, MPA demonstrates efficacious AR agonist activity, similar to DHT. researchgate.netnih.gov The binding of MPA to the AR can lead to the activation of AR-mediated gene transcription. researchgate.netwikipedia.org
Role in Antigonadotropic Effects
The antigonadotropic effects of this compound acetate, which involve the suppression of gonadotropin release from the pituitary gland, are thought to be significantly mediated by its activation of the androgen receptor, in addition to its effects on the progesterone receptor. wikipedia.orgcapes.gov.br By influencing the hypothalamic-pituitary axis, MPA decreases the pulse frequency of gonadotropin-releasing hormone (GnRH), subsequently reducing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.org This suppression of gonadotropins ultimately inhibits follicular development and prevents ovulation. wikipedia.orgdrugbank.com
Glucocorticoid Receptor (GR) Agonism
This compound acetate also exhibits affinity for and acts as an agonist of the glucocorticoid receptor. wikipedia.orgplos.orgoup.com
GR Binding Affinity and Activation
MPA binds to the GR with relatively high affinity, comparable to that of the endogenous glucocorticoid cortisol. plos.orgoup.comnih.govoup.complos.org It functions as a partial to full agonist for the GR, leading to the activation of GR-mediated signaling pathways. plos.orgoup.complos.org The binding affinity of MPA for the human GR has been reported to be significantly higher than that of progesterone and norethisterone acetate. plos.org
A comparative analysis of the relative binding affinities of MPA, norethisterone acetate (NET-A), and progesterone (P4) for the human GR is presented in the table below:
| Compound | Relative Binding Affinity (% of Dexamethasone) |
| This compound Acetate (MPA) | 79.1 plos.org |
| Norethisterone Acetate (NET-A) | 0.88 plos.org |
| Progesterone (P4) | 5.57 plos.org |
(Note: Relative binding affinity is often compared to a reference ligand like dexamethasone (B1670325).)
Immune Regulatory Effects via GR
The agonistic activity of MPA at the GR contributes to its immune regulatory effects. oup.comnih.govoup.com The GR is a key regulator of the immune system, influencing the transcription of numerous genes involved in immune function and inflammation. oup.comnih.gov Through GR activation, MPA can suppress both innate and adaptive immune mechanisms. nih.govoup.com Studies have shown that MPA can inhibit the production of various cytokines and chemokines by immune cells. nih.govoup.comnih.gov
Transrepression of GR-Regulated Genes (e.g., IL-2, IL-6, IL-8)
A significant mechanism by which MPA exerts its immune regulatory effects via the GR is through transrepression. plos.orgoup.comoup.comnih.govnih.govscispace.com The activated GR can repress the transcription of pro-inflammatory cytokine genes, such as interleukin (IL)-2, IL-6, and IL-8. plos.orgoup.comoup.comnih.govnih.govscispace.complos.org This transrepression can occur through mechanisms involving the recruitment of the GR to cytokine gene promoters and interaction with other transcription factors like NFκB and AP-1. plos.orgnih.govoup.comnih.govnih.gov This mechanism is considered a key aspect of the anti-inflammatory and immunosuppressive actions of glucocorticoids, and MPA mimics this effect through its GR agonism. plos.orgoup.comoup.com
Data illustrating the effect of MPA on the mRNA levels of inflammatory genes regulated via the GR in endocervical cells, compared to other compounds, highlights its distinct activity:
| Gene | MPA Effect (vs. Control) | NET-A Effect (vs. Control) | Progesterone (P4) Effect (vs. Control) | Dexamethasone (DEX) Effect (vs. Control) |
| GILZ | Upregulation plos.orgnih.govresearchgate.net | No effect plos.org | No effect plos.org | Upregulation plos.orgnih.gov |
| IκBα | Upregulation plos.orgnih.govresearchgate.net | No effect plos.org | No effect plos.org | Upregulation plos.orgnih.gov |
| IL-6 | Downregulation plos.orgnih.govresearchgate.net | No effect plos.org | Varied/Less pronounced plos.orgnih.gov | Downregulation plos.orgnih.gov |
| IL-8 | Downregulation plos.orgnih.govresearchgate.net | No effect plos.org | Varied/Less pronounced plos.orgnih.gov | Downregulation plos.orgnih.gov |
| RANTES | Downregulation nih.govresearchgate.net | No effect nih.gov | Varied/Less pronounced nih.gov | Downregulation nih.gov |
(Note: Effects can be cell-type and context-dependent.)
Other Receptor Interactions and Signaling Pathways
While the progesterone receptor (PR) is the primary target of this compound, the compound also exhibits interactions with other steroid hormone receptors and influences various cellular signaling cascades. wikipedia.orgfrontiersin.org These interactions contribute to the broader spectrum of MPA's effects.
Estrogen Receptor (ESR) Interactions and Warnings
This compound acetate can influence estrogen receptor activity, although the nature and implications of this interaction are complex and context-dependent. Some research suggests that MPA can reduce nuclear estrogen receptors and DNA synthesis in endometrial epithelial cells. drugbank.com However, studies have also indicated that MPA may abrogate the inhibitory effects of estradiol (B170435) on vascular smooth muscle cells by interfering with estradiol metabolism, specifically by inhibiting the conversion of estradiol to its hydroxylated and methoxylated metabolites via competition for CYP450 enzymes. nih.govahajournals.org This interaction is not mediated by progesterone receptors or estrogen receptors themselves but rather by the metabolic pathway. ahajournals.org Furthermore, studies in murine models have suggested that MPA can induce the expression and activation of estrogen receptor alpha (ERα) and promote its nuclear colocalization with the progesterone receptor, which appears necessary for MPA-induced gene expression and cell proliferation in certain contexts, such as mammary tumor growth. nih.gov
The interaction between MPA and estrogen signaling pathways underscores the importance of considering these dynamics, particularly in combined hormone therapies. ahajournals.org The potential for MPA to influence estrogen metabolism and receptor activity highlights the need for careful evaluation of its effects in different tissues and physiological states.
Modulation of Calcium Channels
This compound has been implicated in the modulation of calcium channels. Research suggests that progesterone, and by extension potentially synthetic progestins like MPA, can influence neuronal calcium signaling. nih.gov This modulation of calcium influx through voltage-gated calcium channels is hypothesized to underlie some neuroprotective effects observed with progesterone. nih.gov In vascular smooth muscle cells, progestogens, including MPA, have been shown to exert a concentration-dependent vaso-relaxant effect through a calcium antagonistic mechanism, directly inhibiting both receptor- and voltage-dependent calcium ion channels. koreamed.org This suggests a direct interaction or influence of MPA on calcium channel function, impacting cellular processes dependent on calcium signaling.
Data Table: Effect of Progestogens on Vascular Smooth Muscle Tone (Illustrative based on search results)
| Progestogen | Mechanism of Action on Calcium Channels | Effect on Vascular Tone |
| Progesterone | Calcium antagonistic (receptor- & voltage-dependent) koreamed.org | Potent vaso-relaxant koreamed.org |
| Norethindrone (B1679910) Acetate | Calcium antagonistic (receptor- & voltage-dependent) koreamed.org | Intermediate vaso-relaxant koreamed.org |
| This compound Acetate | Calcium antagonistic (receptor- & voltage-dependent) koreamed.org | Mild vaso-relaxant koreamed.org |
Cellular Level Effects
This compound's interactions at the molecular level translate into significant effects at the cellular level, particularly in reproductive tissues.
Endometrial Transformation (Proliferative to Secretory)
One of the key cellular effects of this compound acetate is its action on the endometrium, the lining of the uterus. patsnap.com MPA promotes the transition of the endometrium from the proliferative phase, which is driven by estrogen, to the secretory phase. patsnap.com This process involves significant changes in the endometrial tissue, preparing it for potential embryo implantation by increasing vascularization and nutrient supply. patsnap.com This secretory transformation is a hallmark effect of progestins and is mediated through their binding to progesterone receptors in the endometrium, leading to modulated gene transcription and protein synthesis. patsnap.comstm-journal.ru MPA reduces nuclear estrogen receptors and DNA synthesis in endometrial epithelial cells, contributing to this transformation and preventing endometrial hyperplasia that can be induced by unopposed estrogen. drugbank.comstm-journal.ru
Cervical Mucus Changes (Inhibition of Sperm Penetration)
This compound acetate also induces changes in cervical mucus. patsnap.comnih.gov It thickens the cervical mucus, increasing its viscosity and making it more difficult for sperm to penetrate and reach the upper reproductive tract. patsnap.commedsafe.govt.nztechtarget.com This alteration in cervical mucus rheology is a crucial mechanism by which MPA contributes to its contraceptive effects. ijpp.com The increased viscosity inhibits sperm migration, thereby reducing the likelihood of fertilization. techtarget.comontosight.ai This effect is a typical progestational change and involves alterations in the biochemical and physical properties of the mucus. medsafe.govt.nz
Impact on Cell Proliferation in Epithelial and Immune Cells
This compound acetate (MPA) demonstrates varied effects on cell proliferation in epithelial and immune cells, influenced by cell type, hormonal environment, and concentration.
In epithelial cells, particularly those of the breast and endometrium, MPA's effect on proliferation can be complex. Studies in human breast cancer cell lines, such as T47D and MCF-7 (estrogen receptor-positive and progesterone receptor-positive), have shown that MPA can induce proliferation, often linked to the upregulation of cyclin D1 expression via pathways like the phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear Factor-κB (NFκB) cascade oup.com. This suggests a potential non-genomic mechanism mediated through the progesterone receptor B (PRB) isoform oup.com. However, a biphasic effect has also been observed in some breast cancer cells, where an initial increase in proliferation is followed by inhibition at later time points oup.com. In normal human breast tissue cultured ex vivo, MPA has been shown to exert an antiandrogenic effect by binding to the androgen receptor (AR), which normally inhibits cell growth. This antagonism by MPA can be associated with increased epithelial cell proliferation in tissues from postmenopausal women nih.govresearchgate.net.
In contrast, studies on normal human endometrial epithelial cells cultured in an organotypic model demonstrated that while estradiol (E2) increased cell proliferation, the addition of MPA resulted in a significant decrease in proliferation oup.com. This inhibitory effect was associated with the down-regulation of progesterone receptor (PR) expression by MPA oup.com. The presence of stromal fibroblasts in co-culture models appears important for observing these hormone-regulated proliferative responses in endometrial epithelial cells oup.com.
The effect of MPA on immune cell proliferation also varies depending on the cell type and context. In studies involving human peripheral blood mononuclear cells (PBMCs) and CD4+ T cell clones, MPA at concentrations equivalent to those found in serum after contraceptive or hormone replacement therapy use showed no significant effect on proliferation induced by anti-CD3 antibodies or antigens frontiersin.org. However, MPA can decrease the production of certain cytokines by T helper cell subsets, such as IFN-γ, IL-5, IL-13, and IL-17A, while increasing IL-22 production by Th22 cells frontiersin.org.
In the context of the female genital tract, depot this compound acetate (DMPA) administration has been associated with increased numbers of various immune cells, including CD45+, CD3+, CD8+, CD68+, HLA-DR+, and CCR5+ cells, in vaginal tissues compared to untreated cycles nih.gov. While this indicates an influx or altered composition of immune cells, the direct proliferative effect on these cells in this specific tissue environment is not always a primary finding in these studies, which often focus on immune activation markers and potential implications for susceptibility to infections like HIV nih.govplos.orgjci.orgresearchgate.net. Some research suggests that high doses of MPA can decrease PBMC proliferation in response to phytohaemagglutinin (PHA) semanticscholar.org. Furthermore, MPA has been shown to impair the capacity of human dendritic cells (DCs) to promote T cell proliferation in vitro, partly by reducing CD40 expression on DCs oup.com. Studies in mice have also indicated that MPA can decrease T cell proliferation in lymph nodes draining a mucosal infection site aai.org.
The mechanisms underlying MPA's effects on cell proliferation involve interactions with steroid receptors, including PR, AR, and potentially the glucocorticoid receptor (GR) researchgate.netresearchgate.net. MPA's ability to influence cell cycle regulatory proteins, such as cyclins (e.g., cyclin D1) and cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, contributes to its effects on proliferation tandfonline.comconicet.gov.arspandidos-publications.comaacrjournals.orgnih.gov. The specific outcome on proliferation (stimulation or inhibition) appears to be a result of the balance of these interactions and downstream signaling pathways within a particular cellular context.
Data Tables
Pharmacological Profile and Pharmacodynamics
Receptor Selectivity and Potency
Medroxyprogesterone acetate (B1210297) acts as an agonist for the progesterone (B1679170) receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). wikipedia.org It exhibits negligible affinity for the estrogen receptor. wikipedia.org MPA is considered a potent agonist of the progesterone receptor, demonstrating similar affinity and efficacy compared to natural progesterone. wikipedia.org Its deacetylated form, this compound, has approximately 100-fold lower binding affinity and transactivation potency for the PR compared to MPA. wikipedia.org
MPA also binds to the androgen receptor, and this activation may contribute significantly to its antigonadotropic effects and potential benefits in certain cancers. wikipedia.org While MPA can produce some androgenic side effects in certain individuals, it has also been reported to improve pre-existing hirsutism, likely due to its suppressive effects on androgen levels. wikipedia.org
Furthermore, MPA demonstrates affinity for the glucocorticoid receptor. wikipedia.org Studies have shown that MPA can bind to the GR with considerable affinity, sometimes higher than that of the natural ligand cortisol, and induce glucocorticoid-like effects in various cell types. nih.govphysiology.org The relative binding affinity of MPA for the GR has been reported to be 42% of that of dexamethasone (B1670325) in human mononuclear leukocytes. nih.gov In canine liver cytosol, the Ki for MPA binding to the GR was found to be 3.7 nM, compared to 1.2 nM for cortisol and 0.8 nM for dexamethasone. physiology.org This interaction with the GR is thought to mediate some of MPA's effects, including potential immunosuppressive properties and influence on genes regulated by the GR. physiology.orgaai.orgplos.org
While MPA has relatively high affinity for the mineralocorticoid receptor, it does not appear to possess mineralocorticoid or antimineralocorticoid activity. wikipedia.org
Table 1: Approximate EC50 Values for this compound Acetate at Steroid Receptors
| Receptor | EC50 (nM) | Source |
| Progesterone Receptor (PR) | ~0.01 | wikipedia.org |
| Androgen Receptor (AR) | ~1 | wikipedia.org |
| Glucocorticoid Receptor (GR) | ~10 | wikipedia.org |
Dose-Dependent Effects on Biological Responses
The pharmacological effects of this compound acetate are often dose-dependent. For instance, the contraceptive mechanism of action of progestogen-only contraceptives like depot this compound acetate (DMPA) is dependent on the progestogen activity and dose, with higher doses inhibiting follicular development and preventing ovulation. wikipedia.org Studies in macaques have suggested a dose-dependent effect of DMPA on susceptibility to certain infections, with higher doses potentially increasing risk. nih.gov Research examining the impact of MPA on HIV-1 production in human lymphoid tissue explants also indicated a dose-dependent reduction in viral production. mdpi.com
In in vitro studies, MPA has been shown to alter the secretion of cytokines produced by peripheral blood mononuclear cells (PBMCs) stimulated with certain antigens, with high concentrations (10 µM) mimicking the effects of cortisol and suppressing the production of several cytokines. plos.org Dose-response analysis in endocervical cells demonstrated that MPA's regulation of inflammatory gene mRNA levels is dose-dependent, with varying potencies for transactivation of anti-inflammatory genes and repression of pro-inflammatory genes. plos.org
Table 2: Examples of Dose-Dependent Effects of this compound Acetate
| Biological Response | Observation | Source |
| Ovulation Inhibition | 10 mg/day oral MPA sufficient; 5 mg/day not sufficient in all women. | wikipedia.org |
| Vaginal SIV/SHIV Infection Risk (Macaques) | Higher injectable DMPA doses associated with increased risk. | nih.gov |
| HIV-1 Production (Lymphoid Tissue) | Dose-dependent reduction in production. | mdpi.com |
| Cytokine Secretion (PBMCs) | High concentrations (10 µM) suppress cytokine production. | plos.org |
| Inflammatory Gene Regulation (Endocervix) | Dose-dependent repression and transactivation of specific genes. | plos.org |
Tissue-Specific Pharmacodynamic Responses
This compound acetate exerts diverse effects across various tissues, reflecting the distribution of its target receptors and downstream signaling pathways.
Hypothalamus and Pituitary
This compound acetate influences the hypothalamic-pituitary-gonadal (HPG) axis. Its mechanism of action involves binding to the progesterone receptor in the hypothalamus and pituitary, leading to the inhibition of gonadotropin-releasing hormone (GnRH) secretion. wikipedia.orgnih.gov This, in turn, decreases the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. wikipedia.orginnovareacademics.in The suppressive effects of MPA on the HPG axis are thought to be mediated by the activation of both PR and AR in the pituitary gland. wikipedia.org
Decreased levels of FSH inhibit follicular development, preventing the increase in estradiol (B170435) levels. wikipedia.org While MPA effectively suppresses LH spikes, particularly at midcycle, it may not completely suppress FSH. innovareacademics.in Studies have shown that MPA treatment can result in lower mean FSH levels compared to non-contraceptive users, although some research indicates mean FSH levels can be higher in DMPA users. innovareacademics.in The suppression of gonadotropins ultimately leads to anovulation. wikipedia.orgaapharma.ca Research in ewes indicated that MPA treatment attenuated the GnRH-stimulated LH discharge. nih.gov
Female Reproductive Tract (Uterus, Cervix, Ovaries)
This compound acetate has significant effects on the female reproductive tract, including the uterus, cervix, and ovaries. In the uterus, MPA induces changes in the endometrium. Initially, it can lead to an exaggerated gestational-type glandular hyperplasia with marked nuclear changes and decidualized stroma. cmu.ac.th With continued use, it typically results in endometrial atrophy. cmu.ac.th Histological studies of the endometrium after MPA therapy have shown a decrease in mean gland cellularity, frequency of nucleoli, number of mitotic figures, and high nuclear grade, along with the acquisition of more abundant eosinophilic cytoplasm, increased squamous metaplasia, and the presence of intraluminal secretion. nih.gov These alterations suggest that progestins like MPA act by promoting differentiation of neoplastic cells and diminishing proliferation. nih.gov MPA also decreases endometrial growth in postmenopausal and menopausal women receiving estrogen therapy and acts on endometrial lesions associated with endometriosis. nih.gov
In the cervix, MPA can impair sperm migration by increasing the viscosity of the cervical mucus. nih.gov Studies using cell lines for the endocervical epithelium have shown that MPA can regulate inflammatory genes in these cells, potentially influencing susceptibility to infections. plos.org
Regarding the ovaries, MPA's suppression of gonadotropins inhibits follicular development and prevents ovulation. wikipedia.orgnih.gov This leads to a state of hypoestrogenism. ubc.cacontemporaryobgyn.net
Table 3: Histological Changes in Endometrium Following this compound Acetate Therapy
| Histological Feature | Change Observed | Source |
| Mean Gland Cellularity | Decrease | nih.gov |
| Frequency of Nucleoli | Decrease | nih.gov |
| Number of Mitotic Figures | Decrease | nih.gov |
| High Nuclear Grade | Decrease | nih.gov |
| Eosinophilic Cytoplasm | Acquisition of more abundant cytoplasm | nih.gov |
| Squamous Metaplasia | Increased | nih.gov |
| Intraluminal Secretion | Presence | nih.gov |
| Endometrial Hyperplasia | Prevention (in estrogen therapy) | nih.gov |
| Endometrial Atrophy | Typically occurs with prolonged use | cmu.ac.th |
Immune System
This compound acetate has been shown to modulate immune responses. It can suppress the production of various cytokines and chemokines by peripheral blood cells and activated T cells, including interferon (IFN)-γ, IL-2, IL-4, IL-6, IL-12, TNFα, and macrophage inflammatory protein-1α (MIP-1α). oup.com MPA also reduces the production of IFNα and TNFα by plasmacytoid dendritic cells (pDCs) in response to certain stimuli. oup.com This immunosuppressive effect is thought to be mediated, at least in part, through its interaction with the glucocorticoid receptor. aai.orgoup.com
Studies have indicated that MPA, at concentrations equivalent to those found in the serum of women using it for contraception or hormone replacement therapy, can directly inhibit Th1 responses (associated with defense against intracellular bacteria and viruses), Th17 responses (against extracellular bacteria and fungi), and Th2 responses (against parasites). nih.gov Conversely, MPA therapy may increase IL-22 production by Th22 cells, potentially mediated by increased expression of AHR and T-bet, which control inflammation. nih.gov The decreased IFN-γ production by T cells in the presence of therapeutic concentrations of MPA suggests a potential influence on antiviral immunity. frontiersin.org
The immunosuppressive properties of MPA have been a subject of research, particularly in the context of susceptibility to infections like HIV-1. nih.govnih.gov
Bone Tissue
The use of this compound acetate, particularly in its depot injectable form (DMPA), has been associated with effects on bone tissue, primarily a decrease in bone mineral density (BMD). This effect is largely attributed to the hypoestrogenic state induced by MPA's suppression of the HPG axis. ubc.cacontemporaryobgyn.net Estrogen plays a crucial role in maintaining bone density by regulating bone turnover. The reduction in estrogen levels due to MPA use leads to increased bone resorption, which outpaces bone formation, resulting in bone loss. ubc.ca
Studies have consistently shown lower BMD at sites like the lumbar spine and hip in DMPA users compared to non-users. nih.govoup.com The magnitude of BMD decrease can be significant, with studies reporting deficits ranging from 2.2% to 18% at the proximal femur and 2.5% to 18% at the lumbar spine in cross-sectional studies. oup.com Prospective studies have demonstrated bone loss of approximately 5.7% at the lumbar spine and hip after 2 years of use. oup.com The increase in bone turnover markers, such as serum osteocalcin (B1147995) (a bone formation marker) and urinary deoxypyridinoline (B1589748) (a bone resorption marker), further indicates increased bone remodeling activity with long-term DMPA use. nih.govoup.com This imbalance favors bone resorption. cuny.edu
Interestingly, while the primary mechanism is related to estrogen deficiency, MPA is also thought to directly affect bone tissue by binding to bone glucocorticoid receptors, potentially decreasing osteoblast proliferation. contemporaryobgyn.net The impact on bone density appears to be more pronounced with longer duration of use, particularly in younger women who have not yet achieved peak bone mass. contemporaryobgyn.netnih.govoup.comcuny.edu
Table 4: Effects of Long-Term DMPA Use on Bone Tissue
| Parameter | Observation | Source |
| Lumbar Spine BMD | Significantly decreased with long-term use. | nih.govoup.com |
| Hip BMD | Decreased in some studies, particularly when started before peak bone mass. | oup.com |
| Bone Turnover Markers | Increased levels of markers for both bone formation and resorption. | nih.govoup.com |
| Bone Remodeling Balance | Shift towards increased bone resorption. | cuny.edu |
| Effect on Osteoblasts | Potential decrease in proliferation via glucocorticoid receptors. | contemporaryobgyn.net |
Brain and Neuroendocrine Systems
This compound acetate influences the brain and neuroendocrine system primarily through its interaction with the progesterone receptor in the hypothalamus and pituitary gland. This interaction is key to its ability to inhibit the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus nih.gov. By decreasing the pulse frequency of GnRH release, MPA consequently reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland wikipedia.orgnih.gov. This suppression of gonadotropins is a central mechanism underlying some of its therapeutic applications.
Adrenal Gland (ACTH Blocking)
Research indicates that this compound acetate can lead to a decrease in adrenocorticotropic hormone (ACTH) and hydrocortisone (B1673445) blood levels mims.com. This suggests an effect on the hypothalamic-pituitary-adrenal (HPA) axis, where MPA may interfere with the release or action of ACTH, a hormone produced by the pituitary that stimulates the adrenal glands to release cortisol (hydrocortisone).
Systemic Physiological Effects
Beyond its direct impact on the neuroendocrine axis, this compound acetate exerts several systemic physiological effects.
A well-established effect of this compound acetate is the suppression of pituitary gonadotropins, specifically FSH and LH mims.comwikipedia.org. This suppression is a direct consequence of its action on the hypothalamus, reducing GnRH pulsatility wikipedia.org. High doses of progestogen-only contraceptives like depot this compound acetate (DMPA) effectively inhibit follicular development and prevent ovulation by suppressing FSH and blunting the midcycle LH surge wikipedia.orgnih.gov. Studies in both humans and animals have demonstrated this suppressive effect on LH and FSH levels nih.govoup.comnih.govoup.com. For instance, a study examining urinary excretion of LH and FSH in patients with precocious puberty and castrate adults found that this compound acetate suppressed urinary LH and FSH excretion in some cases oup.comoup.com. Another study in girls with precocious puberty found significantly lower plasma LH values in those receiving this compound compared to controls, although FSH values did not differ significantly in that specific cohort nih.gov.
Here is a table summarizing findings on this compound's effect on Gonadotropins from selected studies:
By suppressing FSH, this compound acetate indirectly inhibits follicular development, which in turn leads to a decrease in estradiol levels wikipedia.org. The suppression of serum estradiol concentrations is considered responsible for the therapeutic effect of MPA in conditions like endometriosis-associated pain mims.com. Furthermore, research suggests that MPA may also influence estradiol metabolism. One study indicated that MPA could abrogate the inhibitory effects of estradiol on vascular smooth muscle cells by inhibiting the sequential conversion of estradiol to hydroxyestradiols and methoxyestradiols, potentially by competing for CYP450 enzymes involved in this metabolic pathway ahajournals.orgnih.gov.
The use of this compound acetate, particularly long-term, has been associated with effects on bone metabolism and bone mineral density (BMD) nih.govresearchgate.netnih.govoup.comcuny.eduoup.com. Studies have shown that long-term DMPA use can lead to a decrease in lumbar spine BMD nih.gov. This effect appears to be more pronounced when initiated before peak bone mass is achieved researchgate.netoup.com. Research evaluating biochemical markers of bone remodeling has indicated that long-term DMPA use is associated with increased bone turnover, evidenced by significant increases in markers of both bone formation (serum osteocalcin) and bone resorption (urinary deoxypyridinoline) nih.gov. The mechanism is thought to be primarily through the induction of a state of hypoestrogenism due to gonadotropin suppression researchgate.netnih.govoup.com.
Here is a table summarizing findings on this compound's effect on Bone Metabolism Markers from a study:
Preclinical and Translational Research
In Vitro Studies on Receptor Activation and Gene Expression
In vitro studies have investigated the interaction of medroxyprogesterone acetate (B1210297) (MPA) with steroid receptors and its subsequent effects on gene expression. MPA can elicit biological effects through multiple receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). frontiersin.org Studies using cell lines devoid of PR and AR have indicated that MPA's effects can be mediated, in part, through the glucocorticoid receptor. frontiersin.org
Research in human vascular endothelial cells showed that while progesterone inhibited the expression of vascular cell adhesion molecule-1 (VCAM-1), MPA did not. ahajournals.org This suggests differential effects between progesterone and MPA on certain cellular processes, even though both are progestins. ahajournals.org The inhibition of VCAM-1 expression by progesterone was linked to the suppression of NF-κB binding to DNA, a mechanism not observed with MPA. ahajournals.org
In endocervical epithelial cells, MPA, unlike norethisterone acetate (NET-A) and progesterone (P4), was found to increase the mRNA expression of anti-inflammatory genes like GILZ and IκBα. researchgate.net Conversely, MPA decreased the mRNA expression and protein levels of pro-inflammatory genes such as IL-6, IL-8, and RANTES. researchgate.net These anti-inflammatory effects of MPA in these cells were shown to be mediated by the glucocorticoid receptor, involving the recruitment of the GR to cytokine gene promoters. researchgate.net
Studies on matrix metalloproteinase-9 (MMP-9) in C6 rat glial cells demonstrated that MPA treatment inhibited the transcription of MMP-9, leading to a decrease in its production and secretion. frontiersin.org This effect was partially mediated through the glucocorticoid receptor. frontiersin.org Furthermore, MPA treatment decreased the proteolytic degradation of amyloid-beta in vitro, suggesting a potential mechanism by which MPA could compromise amyloid-beta clearance. frontiersin.org
In hormone receptor-negative metastatic human breast carcinoma cell lines, MPA has been shown to elevate the expression of the Nm23-H1 metastasis suppressor gene via a glucocorticoid receptor-based mechanism. oup.com
Animal Models for Reproductive and Immunological Effects
Animal models have been extensively used to study the effects of this compound acetate (MPA) on reproductive and immunological systems.
MPA is commonly used in mouse models of sexually transmitted diseases to increase infectibility. frontiersin.orgplos.org This is because MPA can induce a diestrus-like stage, which in rodents is associated with increased susceptibility to viral infections. plos.orgmdpi.comnih.gov MPA treatment in mice has been shown to reduce genital expression of desmoglein-1α (DSG1α), increase mucosal epithelial permeability, and enhance the susceptibility to viral infection. researchgate.net
Studies in mice infected with Mycobacterium tuberculosis have shown that contraceptive doses of MPA can impact tuberculosis disease severity. researchgate.net MPA altered serum cytokine levels, including TNF-α, G-CSF, and IL-10 in C57BL/6 mice, and IFN-γ in BALB/c mice. researchgate.net MPA also suppressed antigen-specific production of several cytokines and induced others, suggesting immune modulatory effects. researchgate.net
In a mouse model of inflammation-induced preterm birth, MPA significantly and differentially regulated the immune response in the uterus, cervix, and placenta, affecting both TH1 and TH2 mediators. nih.gov This suggests that MPA's ability to modulate the immune response may contribute to its potential in preventing preterm birth. nih.gov
MPA has also been shown to enhance both primary and secondary antibody responses to T-dependent antigens in mice, an effect that appears to involve interaction with progesterone receptors on lymphocytes. nih.gov
Effect on Viral Acquisition (e.g., SIV, HSV-2)
Preclinical studies, particularly in animal models, have investigated the effect of this compound acetate (MPA) on susceptibility to viral acquisition, including Simian Immunodeficiency Virus (SIV) and Herpes Simplex Virus type 2 (HSV-2).
MPA is frequently used to increase susceptibility to genital tract infections in non-human primates and mouse models, including those involving SHIV and SIV. mdpi.comresearchgate.net In mouse models, MPA treatment has been shown to increase susceptibility to genital HSV-2 infection. plos.orgmdpi.comresearchgate.net This increased susceptibility is associated with alterations in epithelial architecture and increased mucosal permeability. plos.orgresearchgate.net Specifically, MPA treatment reduced the expression of desmoglein-1α, a protein important for maintaining the integrity of the epithelial barrier. researchgate.net
Studies have shown that MPA can increase susceptibility to HSV-2 infection by as much as ten-fold in mouse models compared to progesterone. frontiersin.org This effect is linked to MPA's ability to modulate immune responses, potentially by decreasing the immune response to intracellular pathogens. frontiersin.org
Data Table: Effect of MPA on HSV-2 Susceptibility in Mouse Models
| Animal Model | Viral Challenge | MPA Treatment Effect | Key Finding | Source |
| Mice | HSV-2 (intravaginal) | Increased susceptibility | Associated with altered epithelial architecture and increased mucosal permeability. | plos.orgresearchgate.net |
| Mice | HSV-2 (intravaginal) | Increased susceptibility (up to 10-fold vs progesterone) | Linked to modulation of immune responses. | frontiersin.org |
Neurobiological Effects in Animal Models
Preclinical studies in animal models have explored the neurobiological effects of this compound acetate (MPA). Research in aged surgically menopausal rats indicated that MPA impaired learning ability and specific types of memory. researchgate.net This was associated with alterations in the GABAergic system in cognitive brain regions, including a decrease in GAD levels in the hippocampus and an increase in GAD levels in the entorhinal cortex. researchgate.net
Animal studies have provided support for negative effects of MPA on memory and learning, with high doses impairing working memory requirements and delaying memory retention. researchgate.net When combined with estradiol (B170435), MPA also impaired spatial learning in studies using the Morris water maze. researchgate.net
In vitro evidence suggests that MPA can negatively impact markers of neuronal health and exacerbate experimentally-induced neurotoxicity, potentially driven by effects on GABAergic and neurotrophic systems. researchgate.netnih.gov Studies in hippocampal cultures have shown that while progesterone can be neuroprotective, MPA is not, and it failed to attenuate glutamate-induced increases in intracellular calcium levels, a protective mechanism observed with progesterone. aapec.org
MPA has also been shown to inhibit BDNF (brain-derived neurotrophic factor) expression, which is in contrast to progesterone and may have adverse consequences for brain function. aapec.org
Carcinogenesis Studies in Animal Models
Animal models have been utilized to investigate the potential role of this compound acetate (MPA) in carcinogenesis. In BALB/c mice, continuous administration of MPA has been shown to induce mammary ductal carcinomas. nih.govbioscientifica.com Studies reported high incidences of mammary tumors with varying latency periods depending on the administration protocol. nih.govbioscientifica.com These MPA-induced tumors were often hormone-dependent and expressed both estrogen and progesterone receptors. bioscientifica.com
In the vinyl cyclohexene (B86901) diepoxide (VCD) mouse model of menopause, which mimics the postmenopausal state, treatment with MPA protected mice from adenomagenesis in the colon. researchgate.net This protective effect was dependent on the postmenopausal state, as MPA had no effect on adenoma numbers in fertile mice. researchgate.net This suggests a potential chemopreventive activity of MPA in the context of the postmenopausal state. researchgate.net
Studies using the murine oviduct-specific glycoprotein (B1211001) promotor-driven simian virus 40 large T-Antigen (mogp-TAg) transgenic mouse model of fallopian tube cancer have investigated the inhibitory effects of depo-medroxyprogesterone acetate (DMPA). nih.gov Compared to vehicle-treated mice, DMPA treatment significantly reduced the size of the fallopian tube, decreased the accumulation of p53-positive cells, and lowered the proliferative index. nih.gov DMPA treatment also significantly reduced the accumulation of p53 signatures and serous tubal intraepithelial carcinomas (STIC) and led to significantly less adenocarcinoma development. nih.gov These findings support progestins as potential chemopreventive agents for fallopian tube and ovarian cancers by targeting early events in carcinogenesis. nih.gov
Biomarker Identification and Validation in Preclinical Settings
Preclinical research involving this compound acetate (MPA) has contributed to the identification and potential validation of biomarkers related to its effects. Biomarkers are substances that can be measured to indicate biological processes, disease states, or responses to interventions. uu.nl In the context of preclinical studies, biomarker identification and validation aim to find markers that can predict or monitor the effects of compounds like MPA.
In studies investigating the neurobiological effects of MPA in rats, alterations in the GABAergic system, specifically changes in GAD levels in different brain regions, could be considered as potential biomarkers for MPA's impact on cognitive function. researchgate.net
Research on the effects of MPA on viral acquisition has explored changes in genital mucosal permeability and the expression of proteins like desmoglein-1α (DSG1α) as potential biomarkers for increased susceptibility to infection. researchgate.net
In the context of cancer research, preclinical studies with MPA have identified its effect on the expression of genes like Nm23-H1 in breast cancer cells as a potential biomarker for its anti-metastatic activity. oup.com In fallopian tube cancer models, markers such as the accumulation of p53-positive cells, proliferative index, and the presence of STIC were used to assess the inhibitory effects of DMPA, serving as indicators of carcinogenesis modulation. nih.gov
While preclinical studies identify potential biomarkers, their validation is crucial to ensure their reliability and relevance. Validation involves assessing the accuracy, precision, selectivity, specificity, stability, and reproducibility of the biomarker assay. researchgate.net The goal is to establish biomarkers that can reliably predict or monitor the outcomes observed in preclinical models and potentially translate to clinical settings. uu.nlresearchgate.net
Data Table: Examples of Potential Preclinical Biomarkers Associated with MPA
| Area of Research | Potential Biomarker | Preclinical Finding | Source |
| Neurobiology | GAD levels in brain regions (e.g., hippocampus, entorhinal cortex) | Altered by MPA treatment in rats, associated with cognitive impairment. | researchgate.net |
| Viral Susceptibility | Genital mucosal permeability, Desmoglein-1α (DSG1α) expression | Increased permeability and reduced DSG1α expression associated with increased viral susceptibility in mice treated with MPA. | researchgate.net |
| Cancer (Breast) | Nm23-H1 gene expression | Elevated by MPA in hormone receptor-negative breast cancer cells. | oup.com |
| Cancer (Fallopian Tube) | p53-positive cells, Proliferative index, STIC accumulation | Reduced by DMPA treatment in a mouse model of fallopian tube cancer. | nih.gov |
Clinical Research Methodologies and Findings
Study Designs in Medroxyprogesterone Research
Randomized controlled trials (RCTs) represent a cornerstone in evaluating the efficacy of this compound across various therapeutic areas. In the context of gynecological disorders, an RCT assessed the value of this compound acetate (B1210297) (MPA) in treating lower abdominal pain due to pelvic congestion. nih.gov In this trial, 84 women were randomized to one of four groups: MPA alone, MPA with psychotherapy, placebo alone, or placebo with psychotherapy. nih.gov During the four-month treatment period, the MPA group demonstrated a significant reduction in pain scores, with 73% of women reporting at least a 50% improvement compared to 33% in the placebo group. nih.gov
Another significant area of investigation has been in hormone replacement therapy. The Women's Health Initiative (WHI) enrolled approximately 27,000 postmenopausal women in two substudies to assess the risks and benefits of daily oral conjugated estrogens (CE) alone or in combination with MPA (2.5 mg) compared to placebo for the prevention of certain chronic diseases. pfizermedical.com For those outcomes that reached statistical significance after 5.6 years of follow-up, the absolute excess risks per 10,000 women-years in the group treated with CE plus MPA were 7 more coronary heart disease events, 8 more strokes, 10 more pulmonary embolisms, and 8 more invasive breast cancers. Conversely, the absolute risk reductions per 10,000 women-years were 6 fewer colorectal cancers and 5 fewer hip fractures. pfizermedical.com
In the realm of reproductive medicine, a randomized controlled trial investigated the clinical outcomes of progestin-primed ovarian stimulation (PPOS) using different doses of this compound acetate (4 mg vs. 10 mg per day) in 300 infertile women undergoing in vitro fertilization (IVF). nih.gov The primary outcome, the number of oocytes retrieved, was similar between the two groups. nih.gov Furthermore, there were no significant differences in the clinical pregnancy rate or the live birth rate per participant. nih.gov This study concluded that a 4 mg daily dose of MPA was sufficient to prevent a premature luteinizing hormone surge in women undergoing IVF treatment. nih.gov
Observational studies, including cohort and case-control designs, have been instrumental in investigating the real-world outcomes and associations of this compound use. A retrospective cohort study evaluated pregnancy outcomes comparing this compound acetate with a gonadotropin-releasing hormone (GnRH) antagonist in ovarian stimulation protocols for donor-recipient cycles. nih.gov The study included 250 donors and 384 recipients. The findings indicated that live birth rates were comparable between the two groups (59% vs. 60%). nih.gov
A significant body of case-control studies has explored the association between depot this compound acetate (dMPA) and the risk of cerebral meningioma. One such matched case-control study identified 241 cerebral meningioma cases and matched them with controls. mdpi.comnih.govresearchgate.net The study found that exposure to dMPA within a year of diagnosis was associated with an increased risk of cerebral meningioma compared to both an active control (odds ratio [OR] 3.38) and a non-active control (OR 6.90). nih.govresearchgate.net Another matched case-control study reported that while there was no association between oral MPA and cerebral meningioma, dMPA exposure was associated with an increased likelihood of meningioma with prolonged use. researchgate.net
Systematic reviews and meta-analyses have synthesized evidence from multiple studies to provide a more robust understanding of this compound's effects. A meta-analysis of sixteen case-control studies, including one RCT, assessed the efficacy of progestin-primed ovarian stimulation (PPOS) with this compound acetate in 4,422 induction cycles for patients with a poor ovarian response. nih.gov The results showed that the numbers of mature eggs, available embryos, and optimal embryos were higher in the PPOS group compared to control groups. nih.gov Furthermore, the PPOS group had a lower rate of cycle cancellation and a higher rate of cumulative pregnancies. nih.gov
Another systematic review and meta-analysis of three randomized trials involving 1,264 participants evaluated the effectiveness of self-injection versus provider-administered subcutaneous depot this compound acetate for improving contraceptive continuation. consensus.app The analysis found that self-administration increased the continuation of contraceptive use (risk ratio 1.35). consensus.app
Pharmacokinetic and pharmacodynamic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of this compound, as well as its physiological effects. The pharmacokinetics of this compound acetate have been determined following single and multiple oral doses. pfizermedical.com After a single oral dose, maximum concentrations are reached between 2 to 4 hours. pfizermedical.com The half-life of oral this compound acetate is approximately 12 to 17 hours. nih.gov
A study evaluating the pharmacokinetics of subcutaneous administration of Depo-Provera found that a single injection of 150 mg or 300 mg effectively suppressed ovulation for at least 7 months. nih.gov The 150 mg group had a similar maximum concentration (Cmax) as two injection cycles of Depo-SubQ Provera 104 and a similar 6-month trough concentration. nih.gov For intramuscular administration, the half-life is approximately 50 days. nih.gov
Surgical window trials offer a unique opportunity to study the in vivo effects of a drug on tumor tissue in the period between diagnosis and surgical removal. A multi-site, randomized, open-label surgical window trial evaluated the short-term effect of this compound acetate alone versus in combination with the histone deacetylase inhibitor entinostat (B1683978) in women with newly diagnosed endometrioid endometrial adenocarcinoma. nih.govaacrjournals.orgaacrjournals.orgnih.govelsevierpure.com The primary endpoint was the regulation of the progesterone (B1679170) receptor (PR). aacrjournals.orgaacrjournals.orgnih.govelsevierpure.com Fifty patients were enrolled, with surgery following 21-24 days after treatment initiation. aacrjournals.orgaacrjournals.orgnih.govelsevierpure.com The results showed that post-treatment PR H-scores were significantly lower than pre-treatment scores in both arms, but there was no significant difference between the two treatment groups. aacrjournals.orgnih.govelsevierpure.com A secondary endpoint, the proliferation marker Ki-67, showed a decrease in 90% of patients treated with the combination compared to 68% in those treated with MPA alone. aacrjournals.orgnih.govelsevierpure.com
Therapeutic Applications and Efficacy Studies
Clinical research has established the efficacy of this compound in a range of therapeutic applications. It is widely used for contraception, with studies demonstrating its high effectiveness in preventing pregnancy. frontiersin.org It is also indicated for the management of menstrual disorders, such as secondary amenorrhea and abnormal uterine bleeding, by regulating the menstrual cycle. nih.govfrontiersin.org
In the treatment of endometriosis, this compound has been shown to be effective in managing pain. nih.govfrontiersin.org Furthermore, it is used as an adjunctive and/or palliative treatment for inoperable, recurrent, and/or metastatic endometrial carcinoma. nih.govfrontiersin.org The efficacy of this compound in these oncological settings is attributed to its effects on hormone-sensitive tumors. frontiersin.org
Reproductive Endocrinology Research
In the field of reproductive endocrinology, this compound has been extensively studied for its role in managing hormonal imbalances and related disorders.
Research has established this compound as a treatment for certain menstrual disorders, including amenorrhea (the absence of menstruation) and abnormal uterine bleeding (AUB) resulting from hormonal imbalances or ovulatory dysfunction. mayoclinic.orgnih.gov Clinical approaches often involve administering this compound for a set number of days to regulate the menstrual cycle. mayoclinic.org Withdrawal bleeding typically occurs within three to seven days after discontinuing the therapy. aacrjournals.org
For AUB due to ovulatory dysfunction, studies have investigated different treatment durations. One retrospective study compared a 10-day versus a 15-day regimen of this compound acetate (MPA) and found that the longer duration was associated with improved menstrual cycle regularity and a decrease in abnormal bleeding episodes after treatment. nih.gov Another study reported that injectable depot this compound acetate (DMPA) was effective in reducing dysmenorrhea, or painful menstruation, by 58%. webmd.com
This compound is used to prevent endometrial hyperplasia (an abnormal thickening of the uterine lining) in postmenopausal women receiving estrogen hormone replacement therapy. mayoclinic.orgaacrjournals.org The progestin counteracts the proliferative effect of estrogen on the endometrium. ascopubs.org
A multicenter trial investigating this compound acetate for the treatment of existing endometrial hyperplasia demonstrated an 82% complete response rate and an 18% partial response rate among the patients, with a follow-up period ranging from 25 to 73 months. aacrjournals.org Another clinical trial is currently exploring the efficacy of combining this compound acetate with atorvastatin (B1662188) for the conservative treatment of atypical endometrial hyperplasia (AEH) and early endometrial carcinoma (EEC). This Phase 2 study involves hysteroscopic evaluation of the endometrium every three months to assess treatment response, which is categorized as complete response, partial response, stable disease, or progressive disease.
In hormone replacement therapy (HRT), this compound is combined with estrogen for postmenopausal women with an intact uterus to mitigate the estrogen-induced risk of endometrial cancer. A randomized, double-blind, cross-over trial evaluated the side effects of oral this compound acetate when given with transdermal estrogen to two groups of women who had undergone hysterectomy and oophorectomy. The study, which included women with and without a history of severe premenstrual syndrome, found no consistent adverse physical or psychological effects from the addition of this compound for one cycle of treatment.
Research has also examined the effects of combined HRT on breast tissue. A cross-sectional observational study analyzed benign breast biopsies from 86 postmenopausal women. The findings indicated that treatment with estrogen plus this compound acetate (E+P) was associated with significantly higher breast epithelial cell proliferation compared to treatment with estrogen alone or no HRT.
For young women with early-stage endometrial carcinoma (EC) and atypical endometrial hyperplasia (AH) who wish to preserve their fertility, high-dose this compound acetate has been investigated as a conservative treatment option. webmd.com
| Study Type | Patient Population | Complete Response (CR) Rate for Endometrial Cancer (EC) | Complete Response (CR) Rate for Atypical Hyperplasia (AH) | Recurrence Rate in Responders | Reference |
|---|---|---|---|---|---|
| Multicenter Prospective Phase II | 28 EC, 17 AH | 55% | 82% | 57% (EC), 38% (AH) | |
| Retrospective Study | 59 EC | 71% (overall) | Not Applicable | 52% | |
| Multicenter Prospective Phase II (Interim) | 25 EC, 17 AH | 44% | 82% | 40% (overall) | webmd.com |
Oncology Research
This compound has been a subject of oncological research, primarily in hormone-sensitive cancers like endometrial and breast cancer.
| Regimen | Number of Patients | Overall Response Rate | Median Progression-Free Survival | Median Overall Survival | Reference |
|---|---|---|---|---|---|
| Low-Dose | 145 | 25% | 3.2 months | 11.1 months | |
| High-Dose | 154 | 15% | 2.5 months | 7.0 months |
Another single-institution study investigated this compound as the initial systemic treatment for recurrent endometrial cancer. This research found a response rate of 44% and a median progression-free survival of 6.9 months. Notably, patients with positive estrogen and progesterone receptors experienced longer-term benefits.
In the context of breast cancer, a Phase II trial assessed the activity of high-dose this compound acetate in postmenopausal women with hormone receptor-negative metastatic disease. The study methodology involved two cohorts: one receiving MPA monotherapy and another receiving MPA with low-dose chemotherapy. The primary endpoint was clinical benefit, defined as an objective response or stable disease for at least six months. The study concluded that MPA had limited activity in this patient population, with no objective responses observed.
A surgical "window of opportunity" trial evaluated the short-term effects of MPA, both alone and in combination with the histone deacetylase inhibitor entinostat, in women with newly diagnosed endometrioid endometrial adenocarcinoma. This randomized, open-label study assessed changes in progesterone receptor (PR) levels and the proliferation marker Ki-67 in tumor tissue between diagnosis and surgery. The results showed that PR scores significantly decreased in both treatment arms, and a higher percentage of tumors in the combination arm showed a reduction in Ki-67 expression. iiarjournals.org
Endometrial Carcinoma (Adjuvant/Palliative Treatment)
This compound acetate (MPA) has been evaluated as an adjuvant and palliative treatment for endometrial carcinoma, with research focusing on its efficacy in various stages and risk profiles of the disease. nih.govcancer.gov As a synthetic progestogen, MPA's mechanism in endometrial cancer is thought to involve direct effects on the endometrium, inhibiting hyperplasia and inducing shrinkage. nih.gov
Clinical studies have explored MPA as a postoperative adjuvant therapy for patients with early-stage, high-risk endometrial cancer. One retrospective study involving 200 patients suggested that postoperative adjuvant treatment with MPA, particularly in combination with radiotherapy, may improve the clinical outcome and prognosis. nih.gov Another phase II trial investigated the use of MPA in patients with endometrioid adenocarcinoma of the uterine corpus prior to surgery, aiming to understand the histologic response and molecular changes induced by the hormone therapy. veeva.com
Surgical window trials have provided insights into the biological effects of MPA on endometrial cancer cells. A multi-site, randomized study evaluated the short-term effects of MPA alone versus MPA combined with the histone deacetylase inhibitor entinostat. nih.gov The study found that progesterone receptor (PR) levels significantly decreased after treatment in both arms, suggesting enhanced PR transcriptional activity. nih.govaacrjournals.org The decrease in PR levels was associated with reduced cellular proliferation, as indicated by a loss of Ki-67 nuclear staining. nih.gov
| Patient Group | Overall Response Rate (ORR) | 95% Confidence Interval (CI) |
| Overall Population | 30% | 25-36% |
| PR-Positive Tumors | 55% | - |
| PR-Negative Tumors | 12% | - |
Data sourced from a meta-analysis of 26 studies. nih.gov
A clinical trial is currently underway to explore the efficacy of combining this compound acetate with atorvastatin for the conservative treatment of atypical endometrial hyperplasia and early endometrial carcinoma in young women who wish to preserve their fertility. centerwatch.com
Breast Cancer
The role of this compound acetate (MPA) in breast cancer is complex, with research indicating different outcomes depending on the context of its use and the specific characteristics of the cancer. nih.govnih.govaacrjournals.org High-dose MPA has been used as a hormonal therapy for metastatic breast cancer, particularly in postmenopausal women. cancerresearchuk.org It is thought to work by interfering with the body's hormone balance, thereby reducing the levels of hormones that some cancers depend on for growth. cancerresearchuk.org
A phase II clinical trial investigated the activity of high-dose MPA in postmenopausal women with hormone receptor (HR)-negative metastatic breast cancer. nih.gov The study was based on preclinical data suggesting MPA could have anti-metastatic and anti-angiogenic activity independent of hormone receptors. nih.gov The trial included two cohorts: one receiving MPA monotherapy and another receiving MPA combined with low-dose cyclophosphamide (B585) and methotrexate. nih.gov
Table 2: Clinical Benefit Response in HR-Negative Metastatic Breast Cancer Trial
| Treatment Cohort | Number of Patients | Objective Response | Stable Disease > 6 months | Clinical Benefit Rate |
| MPA Monotherapy | 14 | 0 | 1 | ~7% |
| MPA + ldCM * | 16 | 0 | 1 | ~7% |
ldCM: low-dose cyclophosphamide and methotrexate. Data from a phase II trial. nih.gov
The study concluded that MPA showed limited activity in this patient population, with no objective responses observed. nih.gov Poor bioavailability was noted as a significant issue, with many patients failing to achieve the target serum concentrations of MPA despite dose escalation. nih.gov
Conversely, research into the use of depot this compound acetate (DMPA) as a contraceptive has raised concerns about its potential to increase breast cancer risk, particularly in younger women. nih.govaacrjournals.org A population-based case-control study found that recent use (within the past five years) of DMPA for 12 months or longer was associated with a 2.2-fold increased risk of invasive breast cancer in women aged 20-44. nih.govaacrjournals.orgjwatch.org This elevated risk appeared to dissipate after discontinuation of use and did not vary significantly by tumor characteristics such as stage, size, or hormone receptor status. nih.govaacrjournals.org
Renal Cell Cancer
This compound acetate (MPA) has been investigated as a hormonal therapy for renal cell carcinoma, both in the adjuvant setting after surgery and as a palliative treatment for metastatic disease. cancer.govnih.govnih.gov The rationale for its use stems from early observations of hormone dependence in some kidney tumors. nih.gov
A prospective randomized study conducted in Lombardy, Italy, evaluated the efficacy of adjuvant MPA following radical nephrectomy for patients with category M0 renal cancer. nih.gov The trial compared one year of adjuvant MPA treatment against no treatment in 120 evaluable patients. nih.gov
Table 3: Relapse Rates in Adjuvant MPA Trial for Renal Cancer
| Treatment Group | Number of Evaluable Patients | Number of Relapses | Relapse Rate |
| Adjuvant MPA | 58 | 19 | 32.7% |
| Control (No Treatment) | 62 | 21 | 33.9% |
Data from a 5-year follow-up of a prospective randomized study. nih.gov
After a median follow-up of five years, the study found no significant difference in relapse rates between the group receiving adjuvant MPA and the control group. nih.gov Furthermore, the study did not find any correlation between sex steroid hormone receptor status, relapse, and treatment. nih.gov Based on these findings, the researchers concluded that MPA could not be recommended as an adjuvant therapy following radical nephrectomy for renal cell carcinoma. nih.gov
In the context of advanced metastatic renal cancer, older studies have reported some subjective and objective responses to high-dose MPA. nih.gov One study involving 80 patients with advanced disease found that subjective improvement occurred in at least 55% of cases. nih.gov A significant objective response was noted in 16% of the total series, with a more favorable response observed in men (21%) compared to women (8%). nih.gov However, these responses were often incomplete and of brief duration. nih.gov
Uterine Sarcoma
The use of this compound acetate (MPA) in uterine sarcoma is primarily focused on specific, hormone-sensitive subtypes, such as low-grade endometrial stromal sarcoma (ESS). nih.gov Unlike other more aggressive uterine sarcomas, low-grade ESS often expresses hormone receptors, making it a target for endocrine therapies. nih.gov
A clinical study examined the long-term efficacy of MPA therapy in 13 consecutive patients with low-grade ESS. nih.gov All patients underwent initial surgery, and six of them received a uniform regimen of MPA for residual or recurrent disease. The median follow-up period for the study was 117 months. nih.gov
The results for the six patients treated with MPA for residual or recurrent disease were promising. Six months after initiating MPA therapy, three patients showed a partial response, and the other three had stable disease. nih.gov The treatment was administered over a long duration, with a median dosing period of 64 months. At the time of the report, five of these patients were continuing MPA therapy, with two showing no evidence of disease and three alive with stable disease. nih.gov
These findings suggest that MPA therapy can achieve excellent long-term disease control in patients with residual or recurrent low-grade ESS. nih.gov The study concluded that MPA therapy might be considered a viable first-line therapeutic option for this specific subtype of uterine sarcoma. nih.gov For other types of uterine sarcoma, such as uterine leiomyosarcoma, which are typically genomically complex and not hormone-sensitive, chemotherapy remains the primary treatment for advanced disease. ascopubs.org
Ovarian Cancer
The role of this compound acetate (MPA) in the treatment of ovarian cancer has been explored, particularly in patients with advanced or recurrent disease who have previously undergone chemotherapy. A Phase II trial by the Gynecologic Oncology Group evaluated the efficacy of MPA in 24 patients with advanced or recurrent epithelial ovarian carcinoma that had progressed after platinum-containing combination chemotherapy. nih.gov
The study aimed to determine the response rate to MPA in this heavily pre-treated patient population. The results indicated limited activity of the compound in this setting. nih.gov
Table 4: Response to this compound Acetate in Recurrent Ovarian Cancer
| Response Category | Number of Patients | Percentage of Patients |
| Partial Response | 1 | 4.2% |
| Stable Disease | 9 | 37.5% |
| Increasing Disease | 14 | 58.3% |
Data from a Gynecologic Oncology Group Phase II trial. nih.gov
While one patient experienced a partial response, the majority of patients had either stable or progressive disease. nih.gov The study concluded that MPA has limited therapeutic activity in patients with epithelial ovarian cancer who have failed prior combination chemotherapy. nih.gov
In contrast to its limited efficacy in treatment, some research suggests a potential protective role for depot-medroxyprogesterone acetate (DMPA) against the development of ovarian cancer when used for contraception. A pooled analysis of seven case-control studies from the Ovarian Cancer Association Consortium, which included data from 7,977 women with ovarian cancer and 11,820 controls, found that ever-use of DMPA was associated with a 35% reduction in the risk of ovarian cancer. nih.gov This inverse association was observed across all histological subtypes except for low-grade serous tumors. nih.gov
Cancer Cachexia Management
This compound acetate (MPA) is a well-established agent for the management of cancer-related anorexia/cachexia syndrome (CACS). tandfonline.comresearchgate.net Progestogens, including MPA and megestrol (B1676162) acetate, are approved in Europe for this indication. researchgate.netnih.gov The mechanism of action is thought to be related to glucocorticoid activity, the ability to downregulate the synthesis and release of proinflammatory cytokines, and the stimulation of the orexigenic neuropeptide Y. researchgate.netnih.gov
Numerous placebo-controlled and comparative clinical trials have demonstrated that MPA can significantly improve appetite and lead to weight gain in cancer patients. tandfonline.comresearchgate.netkarger.com A double-blind, placebo-controlled trial in 31 patients with advanced gastrointestinal malignancies and cachexia showed a beneficial effect of MPA on body weight. karger.com
Table 5: Change in Median Body Weight in Patients with GI Malignancies and Cachexia
| Treatment Group | Median Weight at Study Entry (kg) | Median Weight after 3 Months (kg) | Change in Median Weight (kg) |
| MPA | 58 | 61 | +3 |
| Placebo | 57.5 | 55 | -2.5 |
Data from a double-blind, placebo-controlled trial. karger.com
While weight gain is a consistent finding, studies have shown that this increase is primarily due to an increase in body fat and water, with no significant influence on fat-free or lean body mass (LBM). tandfonline.comnih.gov
A large, randomized phase III trial involving 332 patients with cancer cachexia compared five different treatment arms: MPA or megestrol acetate alone, eicosapentaenoic acid, L-carnitine, thalidomide, and a combination of all agents. nih.gov This study found that the combination treatment (arm 5) was superior to the single-agent arms in improving the primary endpoints of LBM, resting energy expenditure, and fatigue. nih.gov The trial did not confirm the efficacy of MPA or megestrol acetate alone in improving these primary endpoints, despite their known effects on appetite and weight. nih.gov
Another study investigating the clinical benefit (CB) of palliative treatment with MPA in 31 patients with solid, non-hormone-sensitive neoplasms found that an improvement in CB was linked with appetite improvement but not with weight gain. ascopubs.org This suggests that the palliative effects of MPA may not be solely dependent on its impact on body weight. ascopubs.org
Other Clinical Applications (Off-Label Indications)
Beyond its approved oncological and gynecological uses, this compound is sometimes prescribed for off-label indications. One such use is for delaying menstruation. sps.nhs.uk this compound tablets can be used to postpone a period, with the menstrual cycle typically resuming within three days after discontinuing the medication. sps.nhs.uk It is important to note that when used for this purpose, oral this compound does not function as a contraceptive. sps.nhs.uk
Depot this compound acetate (DMPA), the injectable formulation, is also used off-label to delay periods. sps.nhs.uk The effectiveness of DMPA in inducing amenorrhea increases over time, with about 55% of users experiencing no periods after one year of treatment. sps.nhs.uk
Other documented uses for this compound acetate include the treatment of pain associated with endometriosis and managing paraphilia in males. drugbank.commedlineplus.gov
Hot Flashes
This compound has been investigated as a therapeutic agent for the management of vasomotor symptoms, commonly known as hot flashes, particularly in individuals where estrogen-based therapies are contraindicated. Research methodologies have primarily involved randomized controlled trials (RCTs) and comparative studies to evaluate its efficacy against placebos or other active treatments.
In a double-blind study, 57 patients experiencing severe vasomotor symptoms were administered 150 mg of depot this compound acetate (DMPA) intramuscularly on a monthly basis, while a control group of 12 participants received a sterile saline placebo. medscape.org The clinical response was assessed based on the patients' self-reported frequency and severity of hot flashes. The findings revealed a significant reduction in symptoms among the treatment group, with 89.5% (51 out of 57) of patients reporting relief, compared to only 25% (3 out of 12) in the placebo group. medscape.org
Another randomized clinical trial involved 27 postmenopausal women who were assigned to receive either a placebo or this compound acetate for four weeks. This study demonstrated a 74% decrease in vasomotor flushes in the this compound group, a stark contrast to the 26% reduction observed in the placebo group. bmj.com
Further research compared the efficacy of this compound acetate with venlafaxine (B1195380) in a trial involving 227 women, many of whom were breast cancer survivors reporting at least 14 hot flashes per week. jcgo.orghkmj.org Participants were randomized to receive either venlafaxine or intramuscular this compound acetate. At the seven-week mark, patients in the this compound acetate group exhibited a significantly greater median reduction in both the frequency (85% vs. 52%) and severity scores (88% vs. 57%) of their hot flashes when compared to the venlafaxine group. jcgo.org Notably, 24% of the participants receiving this compound acetate reported a complete cessation of hot flashes by week seven, whereas only 1% of the venlafaxine group experienced the same outcome. jcgo.org
A separate one-year, randomized, double-blind trial was conducted with 38 healthy women who had undergone hysterectomy and ovariectomy. nih.gov This study aimed to compare the effects of oral conjugated equine estrogen (CEE) with this compound acetate on hot flashes. The results indicated that both treatments were effective in controlling vasomotor symptoms, with hot flashes and night sweats being well-managed in both groups. nih.gov The study concluded that this compound acetate and CEE were statistically equivalent in their ability to control the number of hot flashes and night sweats following surgical menopause. nih.gov
Table 1: Efficacy of this compound in Managing Hot Flashes
| Study Design | Number of Participants | Treatment Group | Control/Comparison Group | Key Findings |
|---|---|---|---|---|
| Double-Blind Study | 69 | 150 mg IM DMPA monthly | Sterile Saline Placebo | 89.5% of the treatment group experienced relief from symptoms, compared to 25% in the control group. medscape.org |
| Randomized Clinical Trial | 27 | This compound Acetate | Placebo | Vasomotor flushes decreased by 74% in the treatment group, versus 26% in the placebo group. bmj.com |
| Randomized Trial | 227 | Intramuscular this compound Acetate | Venlafaxine | At 7 weeks, the this compound group had an 85% reduction in hot flash frequency and an 88% reduction in hot flash scores, compared to 52% and 57% respectively in the venlafaxine group. jcgo.org |
| Randomized Double-Blind Trial | 38 | Oral this compound Acetate | Oral Conjugated Equine Estrogen (CEE) | Both treatments were found to be equally effective in controlling hot flashes and night sweats. nih.gov |
Paraphilia/Hypersexuality
The application of this compound acetate in the management of paraphilic disorders and hypersexuality has been explored in several clinical studies. These investigations have often involved case series and open-label trials, focusing on the compound's antiandrogenic properties to reduce libido and control deviant sexual behaviors.
One study reported on the treatment of 48 male patients with longstanding histories of deviant sexual behavior. verixiv.org These individuals received this compound acetate in conjunction with milieu therapy for a duration of up to 12 months. A positive response was observed in 40 of the subjects, typically within the first three weeks of treatment. verixiv.org The reported improvements included a diminished frequency of sexual fantasies and arousal, a decreased desire for deviant sexual behavior, and an increased ability to control sexual urges. verixiv.org
In a case series focusing on elderly men with dementia exhibiting inappropriate sexual behaviors, this compound acetate was administered and found to be successful in controlling these behaviors. researchgate.net The treatment was generally well-tolerated, with improvements noted in the individuals' conduct. researchgate.net Another case report detailed the use of this compound acetate in a pedophiliac sex offender, where the therapy resulted in a decreased libido and no recurrence of sex offenses, although it did not alter the patient's sexual orientation. oup.com
Further research involving 40 individuals who took this compound acetate for paraphilic behaviors noted several side effects, including weight gain, malaise, and migraine headaches. verixiv.org Despite these, the treatment was effective in managing the targeted behaviors. A systematic review of pharmacological interventions for paraphilic disorders included studies on this compound acetate, noting its effect on reducing testosterone (B1683101) levels and consequently, sexual drive and deviant behaviors. nih.gov
Table 2: Clinical Findings on this compound for Paraphilia/Hypersexuality
| Study Design | Number of Participants | Key Findings |
|---|---|---|
| Clinical Study with Milieu Therapy | 48 males | 40 subjects responded positively with diminished sexual fantasies, arousal, and desire for deviant behavior. verixiv.org |
| Case Series in Dementia Patients | 5 males | Successful control of inappropriate sexual behaviors. researchgate.net |
| Case Report | 1 male | Decreased libido and no recurrence of sex offenses. oup.com |
Sickle-Cell Pain Reduction
Clinical research has investigated the potential of this compound acetate to alleviate pain associated with sickle cell disease (SCD). The methodologies employed include randomized controlled trials and crossover studies to assess the compound's impact on the frequency and severity of vaso-occlusive crises.
A two-year controlled crossover trial involving 23 patients with homozygous sickle-cell disease evaluated the hematological and clinical effects of this compound acetate. medscape.com During the treatment phase, patients experienced a significant reduction in the frequency of painful crises compared to the placebo phase. medscape.com The study also noted positive hematological changes, including a significant rise in fetal hemoglobin, total hemoglobin, and red-cell mass, along with a decrease in irreversibly sickled cells. medscape.com
Another randomized controlled trial with a crossover design included 25 patients who were administered three-monthly injections of depot this compound acetate (DMPA) or a saline placebo. nih.gov The results suggested that during DMPA use, women were less likely to experience painful sickle episodes. nih.gov Specifically, 29 sickle episodes were recorded during the DMPA phase, compared to 58 episodes during the placebo phase. nih.gov
An ongoing clinical trial is further exploring the effects of depot this compound acetate on pain experienced by women with sickle cell disease. oup.com This study involves a three-month baseline period without hormonal contraception, followed by a three-month follow-up after a DMPA injection to assess changes in pain levels. oup.com The rationale for these studies is linked to the observation that menstruation can exacerbate SCD pain, and progestin-only therapies like DMPA are effective in reducing menstrual blood loss and may mitigate acute pain episodes around menstruation.
Table 3: this compound in Sickle-Cell Pain Reduction
| Study Design | Number of Participants | Key Findings |
|---|---|---|
| 2-Year Controlled Crossover Trial | 23 | Significantly less frequent painful crises during the this compound-acetate phase compared to the placebo phase. medscape.com |
| Randomized Controlled Crossover Trial | 25 | Women were less likely to report a painful sickle episode during DMPA use (29 episodes vs. 58 on placebo). nih.gov |
| Ongoing Clinical Trial | - | Aims to determine if DMPA can reduce pain experienced by women with sickle cell disease. oup.com |
Seizure Disorder Management
The potential role of this compound acetate in the management of seizure disorders, particularly catamenial epilepsy where seizure frequency is linked to the menstrual cycle, has been the subject of clinical investigation. Research in this area has often involved adding this compound acetate to existing antiepileptic drug regimens to observe its effect on seizure frequency.
In contrast, a randomized, double-blind, placebo-controlled trial investigated the effect of hormone replacement therapy, specifically a combination of conjugated equine estrogens and this compound acetate (Prempro), on seizure frequency in menopausal women with epilepsy. This study found that an increasing dose of Prempro was significantly associated with an increased frequency of the most severe seizure type and complex partial seizures. These findings suggest that the combination with estrogen may counteract the potential anticonvulsant effects of progesterone.
The rationale for investigating progesterone and its synthetic analogs like this compound stems from the understanding that fluctuations in progesterone levels during the menstrual cycle can influence seizure susceptibility. A reduction in progesterone has been shown in preclinical studies to decrease sensitivity to inhibitory neurotransmitters, thereby increasing the risk of seizures. However, randomized controlled trials evaluating progesterone and norethisterone against placebo for catamenial epilepsy have not demonstrated significant differences in seizure outcomes.
Table 4: this compound in Seizure Disorder Management
| Study Design | Number of Participants | Key Findings |
|---|---|---|
| Preliminary Study | 14 women | Overall reduction in seizure frequency averaged 39%; 7 of 11 women who developed amenorrhea reported fewer seizures. |
| Randomized, Double-Blind, Placebo-Controlled Trial | 21 women | Increasing doses of combined estrogen and this compound acetate were associated with an increased seizure frequency. |
Respiratory Conditions (COPD, Hypercapnia, Sleep Apnea (B1277953), Pickwickian Syndrome)
This compound acetate has been studied for its potential as a respiratory stimulant in a variety of conditions characterized by hypoventilation and hypercapnia. The research methodologies have included double-blind, placebo-controlled, randomized studies and long-term outpatient treatment trials.
In a study involving patients with Pickwickian syndrome—a condition characterized by obesity, hypoxemia, hypercapnia, polycythemia, and cor pulmonale—long-term outpatient treatment with this compound acetate was administered. Despite no significant change in weight, patients showed a significant fall in arterial carbon dioxide tension (PaCO2) and an increase in arterial oxygen tension (PaO2). Specifically, PaO2 rose by an average of 12.6 mm Hg, and PaCO2 fell by an average of 13 mm Hg. These improvements were sustained during therapy and deteriorated upon withdrawal of the medication.
A double-blind, placebo-controlled, randomized study assessed the effects of oral this compound acetate in patients with chronic obstructive pulmonary disease (COPD). In awake patients, this compound acetate was associated with an increased mean PaO2, reduced PaCO2, and increased pH. However, during sleep, it did not significantly affect the number of sleep apnea or hypopnea episodes, though it did marginally decrease the total sleep time with oxygen saturation below 90%.
Further research has indicated that this compound acetate can act as a respiratory stimulant through central mechanisms. It has been shown to improve nocturnal breathing in postmenopausal women with COPD and has been attributed with reducing upper airway collapsibility by affecting genioglossal muscle activity. Studies have suggested that in postmenopausal women with chronic respiratory insufficiency, this compound acetate can lead to sustained improvements in gas exchange.
Table 5: this compound in the Management of Respiratory Conditions
| Condition | Study Design | Number of Participants | Key Findings |
|---|---|---|---|
| Pickwickian Syndrome | Long-term outpatient treatment | 10 | Significant decrease in PaCO2 and increase in PaO2 without significant weight change. |
| COPD | Double-blind, placebo-controlled, randomized study | 19 | In awake patients, increased PaO2, reduced PaCO2, and increased pH. |
| Postmenopausal Women with Chronic Respiratory Insufficiency | Clinical Study | - | Sustained improvements in gas exchange. |
Chronic Endometritis
The role of this compound in the treatment of chronic endometritis has been evaluated, often in combination with antibiotics. The primary research methodology has been comparative studies assessing the clinical efficacy of adding this compound to standard antibiotic regimens.
A study involving 320 subjects with chronic endometritis divided them into a control group receiving only a combination of antibiotics and a study group that received this compound in addition to the antibiotics. The total effective rate in the study group was 94.37%, which was significantly higher than the 75.63% effective rate in the control group. The addition of this compound was also associated with a greater reduction in inflammation levels, improved endometrial thickness, and a better uterine recovery time compared to the control group. Furthermore, the study group exhibited significantly lower levels of sex hormones and a reduced rate of irregular vaginal bleeding.
The rationale for using this compound in this context is its ability to regulate the level of progesterone in the body, which can counteract the long-term effects of estrogen on the endometrium and help regulate uterine function. It is often used for conditions such as dysfunctional uterine bleeding and endometriosis, where it aids in the shedding, proliferation, and repair of the endometrium.
Another cross-sectional study investigated the endometrial histology of depot this compound acetate (DMPA) users. It found that chronic endometritis was the most common histologic finding, present in 25% of the participants. This finding suggests a potential link between DMPA use and the presence of chronic endometritis, although the underlying etiology requires further investigation. A subsequent study aimed to determine if this high prevalence of chronic endometritis in DMPA users was associated with Chlamydia trachomatis infection but found no such link.
Table 6: Clinical Efficacy of this compound in Chronic Endometritis
| Study Design | Number of Participants | Treatment Groups | Key Findings |
|---|---|---|---|
| Comparative Study | 320 | Study Group: this compound + Antibiotics; Control Group: Antibiotics only | Total effective rate of 94.37% in the study group vs. 75.63% in the control group. |
| Cross-sectional Study | 40 | DMPA users | Chronic endometritis was the most common histologic finding (25%). |
Bone Health Research
The impact of this compound, particularly in its long-acting injectable form, depot this compound acetate (DMPA), on bone health has been a significant area of clinical research. Studies have focused on changes in bone mineral density (BMD) and the associated risk of fractures.
Research has shown that DMPA use is associated with a reduction in BMD. A case-controlled study of 67 Chinese women who had used DMPA for 5-15 years found significantly lower BMD at the lumbar spine, neck of the femur, trochanter, and Ward's triangle compared to a control group of 218 women who had not used steroidal hormones. The study estimated an average annual bone loss of 1.1% at the lumbar spine and up to 3.5% at Ward's triangle for each year of DMPA use.
A longitudinal study followed women using DMPA, oral contraceptives (OCPs), or nonhormonal contraception for three years. Over this period, DMPA users experienced a greater loss of BMD at the lumbar spine (-3.7%) and femoral neck (-5.2%) compared to both OCP users and those on nonhormonal methods. The study also noted that younger DMPA users (aged 16–24) lost more BMD than older users (aged 25–33). However, upon discontinuation of DMPA, women who switched to nonhormonal contraception showed a gain in BMD, suggesting the bone loss is largely reversible at the spine.
The clinical significance of DMPA-induced BMD loss remains a topic of discussion. While some studies show a statistically significant deficit in BMD, the long-term impact on fracture risk is not definitively established, and the bone loss appears to be largely reversible after cessation of the medication. jcgo.orghkmj.org
Table 7: Summary of this compound's Impact on Bone Health
| Study Focus | Key Findings |
|---|---|
| Bone Mineral Density (BMD) | Long-term DMPA users showed significantly lower BMD at the lumbar spine and femur compared to controls. |
| BMD Changes Over Time | Over 3 years, DMPA users lost more BMD at the spine (-3.7%) and femoral neck (-5.2%) than users of oral or nonhormonal contraceptives. |
| Reversibility of BMD Loss | Bone loss is largely reversible, particularly at the spine, after discontinuation of DMPA. |
| Fracture Risk | Some studies suggest a slightly increased fracture risk with long-term DMPA use, especially in younger women, medscape.org while another large cohort study found the increased fracture incidence was not directly attributable to DMPA-induced BMD loss. bmj.com |
Bone Mineral Density (BMD) Changes
Numerous studies have consistently demonstrated that the use of this compound is associated with a reduction in BMD. Prospective longitudinal studies tracking first-time users have shown mean declines in BMD at both the hip and spine within the first one to two years of use. For instance, after 24 months of use, mean hip BMD declined by approximately 5.8% and spine BMD by 5.7%. nih.gov In contrast, control groups not using hormonal contraception typically show stable or slightly increased BMD over the same period. nih.gov
Cross-sectional studies comparing long-term users to non-users have reported BMD deficits ranging from 2.2% to 17% at the proximal femur and 2.5% to 18% at the lumbar spine. oup.com One early, influential study found a BMD reduction of 6.6% to 7.5% in women who had used the contraceptive for a median of 10 years when compared to premenopausal controls. jcgo.org These changes are significant as they represent a departure from the expected bone mass trajectory for a woman's age.
| Anatomical Site | Mean BMD Change after 12 Months | Mean BMD Change after 24 Months | Control Group Change (24 Months) |
|---|---|---|---|
| Lumbar Spine | -3.5% | -5.7% | <0.9% |
| Hip | -2.8% | -5.8% | <0.9% |
| Femoral Neck | -2.32% | -5.2% | +0.6% to +1.46% |
This table synthesizes data from prospective studies on first-time this compound users. nih.govnih.govnih.gov
Duration-Dependent Effects on BMD
The extent of bone mineral density loss is directly correlated with the duration of this compound use. Research indicates that the decline in BMD begins after the first injection and continues with each subsequent one. nih.govmedscape.org Studies tracking users over several years show a progressive decrease. For example, a three-year study observed a 3.7% loss at the lumbar spine and a 5.2% loss at the femoral neck. nih.gov This linear pattern of bone loss over the initial years of use is a consistent finding in prospective studies. oup.com Women who use it for a long time are considered to be at the highest risk for significant reductions in bone density. researchgate.net
Age-Specific BMD Effects (Adolescents, Young Adults)
The impact of this compound on BMD is particularly pronounced in adolescents and young adults. scot.nhs.uk This age group, typically between 12 and 21 years, is in a critical period of bone accretion, where a significant portion of peak bone mass is acquired. nih.gov Studies have shown that while non-user adolescents experience gains in BMD, adolescent users of this compound show a net loss. nih.gov
Over a 24-month period, adolescent users experienced a mean BMD decrease of 1.5% at the spine and 5.2% at the femoral neck, while their non-using peers gained 6.3% and 3.8% at the same sites, respectively. nih.gov Research comparing different age cohorts found that users aged 16-24 years lost more bone density at the spine (4.2%) and femoral neck (6.0%) over three years compared to users aged 25-33 years (3.2% and 4.2%, respectively). nih.gov This suggests that this compound may not only cause bone loss but also impede the attainment of peak bone mass, a crucial determinant of future osteoporosis risk. nih.govnih.gov
| Group (24-Month Study) | Mean % Change in Spine BMD | Mean % Change in Femoral Neck BMD |
|---|---|---|
| Adolescent DMPA Users | -1.5% | -5.2% |
| Adolescent OC Users | +4.2% | +3.0% |
| Adolescent Non-Hormonal Control | +6.3% | +3.8% |
This table compares BMD changes in adolescent users of this compound (DMPA), oral contraceptives (OC), and a non-hormonal control group over two years. nih.gov
Reversibility of Bone Loss Post-Cessation
A crucial aspect of the research has been to determine whether the bone loss associated with this compound is permanent. Multiple studies have concluded that the decrease in BMD is substantially or fully reversible after discontinuation of the drug. mdedge.comnih.govnih.gov Upon cessation, former users exhibit significant gains in bone density. xagena.it
In one study involving adolescents, mean BMD at the lumbar spine returned to baseline levels within 60 weeks of stopping the injections, and by 240 weeks, it had surpassed the baseline by 4.7%. mdedge.com Recovery at the hip and femoral neck took longer, with full recovery of mean BMD not observed until 240 weeks and 180 weeks, respectively. mdedge.com However, the recovery may not be complete for everyone; adolescents who experienced a BMD loss of 5% or more were less likely to achieve complete recovery. mdedge.com Despite this, the consensus is that the bone loss is not likely to be a major risk factor for low bone density in older age, as BMD in past users tends to be similar to that of non-users in the long term. nih.govthe-hospitalist.org
Fracture Risk Assessment
Conversely, a population-based, case-control study suggested that long-term use is associated with a slightly increased risk of fractures. oup.comoup.com This study reported that the odds ratio for fracture increased with the number of prescriptions, reaching 1.54 for those with 10 or more prescriptions. oup.comoup.com The risk was highest with treatment duration exceeding two to three years. medscape.com It has been noted that existing studies have limitations, and confounding variables may influence the results. bmj.comoup.com Therefore, while there is an association, a direct causal link between this compound-induced bone loss and an increased risk of fragility fractures has not been definitively proven. bmj.com
Mechanism of BMD Decrease (Estrogen Deficiency)
The primary mechanism responsible for the bone loss associated with this compound is the induction of a hypoestrogenic state. nih.gov The compound suppresses the pituitary-ovarian axis, which strongly inhibits the production of ovarian estrogen. oup.comnih.gov This resulting estrogen deficiency is the main driver of the detrimental impact on bone. oup.com Estrogen is crucial for maintaining the balance between bone resorption (breakdown) and bone formation; its deficiency leads to an increase in bone turnover with resorption outpacing formation, resulting in a net loss of bone mass. oup.com This process is similar to the bone density loss experienced by women during menopause. xagena.it Some research also posits that this compound may have significant glucocorticoid activity, which could contribute to decreased bone density by attenuating osteoblast differentiation. nih.gov
Surrogate Biochemical Markers of Bone Health
To better understand the physiological processes underlying BMD changes, researchers have examined surrogate biochemical markers of bone turnover. These markers include proteins and enzymes released during bone formation and degradation products from bone resorption. medscape.com
Immunological and Inflammatory Responses
This compound has been the subject of extensive clinical research to understand its effects on the human immune system. Studies have revealed significant immunomodulatory properties, impacting both innate and adaptive immunity, which can have implications for susceptibility to infections and inflammatory conditions.
Effects on Innate and Adaptive Immune Mechanisms
This compound acetate (MPA) has been shown to act as a potent inhibitor of both innate and adaptive immune mechanisms. nih.gov Research indicates that MPA can suppress the function of key immune cells, including T cells and plasmacytoid dendritic cells (pDCs). nih.govoup.com This immunosuppressive activity is observed at physiological concentrations. nih.gov The compound inhibits the activation of T cells and pDCs in response to T-cell receptor and Toll-like receptor (TLR)-mediated activation. nih.gov By suppressing these fundamental components of the immune system, MPA may reduce the host's resistance to various pathogens. oup.comnih.gov The glucocorticoid activity of MPA is thought to contribute to its significant immune regulatory effects, as it binds with high affinity to the glucocorticoid receptor, which is expressed by multiple immune cell types. oup.com
Cytokine and Chemokine Production
The immunomodulatory effects of this compound extend to its influence on the production of cytokines and chemokines, which are crucial signaling molecules in the immune system. This compound acetate (MPA) has been demonstrated to inhibit the secretion of key regulators of both cellular and humoral immunity. oup.com
Studies have shown that MPA suppresses the production of a range of cytokines and chemokines by peripheral blood cells and activated T cells. oup.com This includes the inhibition of interferon (IFN)-γ, interleukin (IL)-2, IL-4, IL-6, IL-12, and tumor necrosis factor-alpha (TNFα). oup.comnih.gov Additionally, the production of macrophage inflammatory protein-1α (MIP-1α) is also reduced. oup.comnih.gov In plasmacytoid dendritic cells, MPA curtails the production of IFNα and TNFα in response to stimulation of Toll-like receptor-7, -8, and -9. oup.comnih.gov
In ex vivo studies with human tonsillar tissue, MPA treatment was found to reduce the production of inflammatory mediators such as IL-1β, IL-17A, and CCL5. mdpi.com At higher concentrations, MPA has been observed to mimic the effects of cortisol, suppressing the production of several cytokines including IL-1α, IL-6, and IL-17. plos.org Even at pharmacological concentrations, MPA, similar to cortisol, inhibits the production of TNFα, IL-1ra, IL-13, and granulocyte-macrophage colony-stimulating factor (GM-CSF). plos.org
| Cytokine/Chemokine | Effect of this compound Acetate (MPA) | Cell Type/Condition | Source |
|---|---|---|---|
| IFN-γ | Inhibited | Peripheral blood cells, activated T cells | oup.comnih.gov |
| IL-2 | Inhibited | Peripheral blood cells, activated T cells | oup.comnih.gov |
| IL-4 | Inhibited | Peripheral blood cells, activated T cells | oup.comnih.gov |
| IL-6 | Inhibited | Peripheral blood cells, activated T cells, BCG-stimulated PBMCs | oup.comnih.govplos.org |
| IL-12 | Inhibited | Peripheral blood cells, activated T cells | oup.comnih.gov |
| TNFα | Inhibited | Peripheral blood cells, activated T cells, pDCs, BCG-stimulated PBMCs | oup.comnih.govplos.org |
| MIP-1α | Inhibited | Peripheral blood cells, activated T cells | oup.comnih.gov |
| IFNα | Inhibited | Plasmacytoid dendritic cells (pDCs) | oup.comnih.gov |
| IL-1β | Reduced | Human tonsillar tissue explants | mdpi.com |
| IL-17A | Reduced | Human tonsillar tissue explants, BCG-stimulated PBMCs | mdpi.complos.org |
| CCL5 | Reduced | Human tonsillar tissue explants | mdpi.com |
| IL-1ra | Inhibited | BCG-stimulated PBMCs | plos.org |
| IL-13 | Inhibited | BCG-stimulated PBMCs | plos.org |
| GM-CSF | Inhibited | BCG-stimulated PBMCs | plos.org |
T-cell Activation and Subsets (Th1, Th2, Th17, Th22)
This compound acetate (MPA) has a direct impact on CD4+ T helper (Th) lymphocyte differentiation and function. Research has shown that MPA can inhibit Th1, Th2, and Th17 responses while promoting Th22 responses. nih.govnih.gov Specifically, MPA decreases the production and messenger RNA (mRNA) expression of cytokines associated with these subsets, including IL-5, IL-13 (Th2), IFN-γ (Th1), and IL-17A (Th17). nih.govnih.gov It also downregulates the expression of key transcription factors such as T-bet (for Th1) and RORC (for Th17). nih.govnih.gov
Conversely, MPA has been found to increase the production and mRNA expression of IL-22 by CD4+ Th22 cell clones. nih.govnih.gov This effect is mediated by an increased expression of the aryl hydrocarbon receptor (AHR) and T-bet in Th22 cells. nih.govnih.gov While MPA inhibits RORC in Th17 cells, it does not affect T-bet and AHR in this subset. nih.govnih.gov The suppression of T-cell activation in response to ex vivo stimulation appears to be transient, resolving as MPA concentrations decrease. escholarship.org
| T-cell Subset | Effect of this compound Acetate (MPA) | Key Cytokines/Transcription Factors Affected | Source |
|---|---|---|---|
| Th1 | Inhibited | ↓ IFN-γ, ↓ T-bet | nih.govnih.gov |
| Th2 | Inhibited | ↓ IL-5, ↓ IL-13 | nih.govnih.gov |
| Th17 | Inhibited | ↓ IL-17A, ↓ RORC | nih.govnih.gov |
| Th22 | Increased | ↑ IL-22, ↑ AHR, ↑ T-bet | nih.govnih.gov |
Impact on HIV Susceptibility and Progression
A significant body of clinical research has focused on the association between the use of injectable this compound acetate and an increased risk of HIV-1 acquisition. nih.govnih.govberkeley.edu Several observational studies have suggested that women using depot this compound acetate (DMPA) may have a heightened susceptibility to sexual HIV-1 infection. nih.gov One large prospective study reported a twofold higher risk of HIV-1 acquisition in women using MPA compared to those using non-hormonal contraceptive methods. nih.gov
The biological mechanisms underlying this potential increase in susceptibility are multifaceted. In vitro studies have shown that MPA can increase HIV-1 infection of unstimulated peripheral blood mononuclear cells (PBMCs). nih.gov MPA may also promote HIV-1 proliferation in the genital tissue during the early stages of infection. oup.com Furthermore, MPA has been found to prevent the downregulation of HIV-1 coreceptors, CXCR4 and CCR5, on the surface of T cells after activation, which could facilitate viral entry. oup.comnih.gov It has also been shown to increase HIV-1 replication in activated PBMC cultures. oup.comnih.gov The immunosuppressive effects of MPA, through its interaction with the glucocorticoid receptor, are considered a contributing factor to this increased risk. nih.gov
Cervicovaginal Mucosal Immunity
The integrity of the cervicovaginal mucosa is a critical first line of defense against sexually transmitted pathogens. Research has demonstrated that the use of depot this compound acetate (DMPA) is associated with impaired cervicovaginal mucosal integrity. nih.govnih.gov
Transcriptome profiling of ectocervical tissues from women using DMPA revealed significantly altered expression of numerous genes that are strategically involved in maintaining mucosal barrier function. nih.govnih.gov The majority of these genes were downregulated. nih.govnih.gov This impairment of the mucosal barrier is a plausible mechanism contributing to an increased risk of HIV-1 acquisition. nih.govnih.govresearchgate.net The observed alterations in gene expression are likely due to a DMPA-induced estrogen deficiency. nih.govnih.govresearchgate.net In addition to compromising the physical barrier, these transcriptome changes are also compatible with a general immunosuppressive effect in the ectocervical immune environment. nih.govnih.gov
Neurocognitive Effects
Beyond its immunological effects, this compound acetate (MPA) has been implicated in detrimental cognitive effects. nih.gov In preclinical studies using rodent models, MPA treatment has been shown to lead to long-lasting cognitive impairments, particularly in learning and memory. nih.govnih.gov These deficits were observed even after the compound was no longer detectable in circulation, suggesting enduring effects on the brain. nih.govresearchgate.net
Specifically, in aged, surgically menopausal rats, MPA impaired learning and delayed memory retention. nih.gov Research suggests that these cognitive-impairing effects may be mediated through the GABAergic system. nih.govnih.gov MPA has been shown to alter levels of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing the neurotransmitter GABA, in cognitive brain regions such as the hippocampus and entorhinal cortex. nih.govnih.gov Higher levels of MPA were associated with lower levels of GAD in the dorsal hippocampus. researchgate.net In vitro evidence also suggests that MPA can have a negative impact on neuronal function by exacerbating glutamate-induced excitotoxicity. nih.gov
In human studies, the Women's Health Initiative Memory Study (WHIMS) found that a combination of conjugated equine estrogens and MPA increased the risk of dementia in women aged 65 and older. stanfordhealthcare.org The WHI Study of Cognitive Aging (WHISCA) further demonstrated that this combination worsened verbal memory. stanfordhealthcare.org
Memory Impairment Studies
Clinical and preclinical studies have investigated the effects of this compound acetate (MPA) on cognitive functions, with a particular focus on memory. Research in rodent models has consistently demonstrated that MPA can impair memory. For instance, studies on aged surgically menopausal rats have shown that both low and high doses of MPA impaired learning. Furthermore, high-dose MPA was found to impair delayed memory retention and worsen overnight forgetting. These cognitive deficits were observed in tasks such as the water radial-arm maze and the Morris maze.
In one study, rats that received MPA at any point in their lives showed memory impairment in middle age compared to those that never received the drug. This suggests that the cognitive effects of MPA may be long-lasting, even after the compound is no longer circulating in the system. The Women's Health Initiative Memory Study (WHIMS), a large-scale clinical trial, reported that the combination of conjugated equine estrogens and MPA was associated with an increased risk of dementia in women aged 65 years and older. The cognitive-impairing effects of MPA may be linked to its impact on the GABAergic system.
Table 1: Summary of Key Findings from Memory Impairment Studies
| Study Population | Key Findings |
| Aged surgically menopausal rats | MPA impaired learning and delayed memory retention. |
| Middle-aged rats with prior MPA exposure | Showed memory impairment compared to controls, even after MPA clearance. |
| Postmenopausal women (WHIMS) | Combination therapy with conjugated equine estrogens and MPA increased dementia risk in women over 65. |
Alterations in Neurotransmitters (GABAergic System)
The cognitive effects of this compound acetate are thought to be mediated, in part, through its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Studies in aged ovariectomized rats have revealed that MPA modulates the GABAergic system in brain regions critical for cognition. nih.gov
Specifically, MPA has been shown to significantly decrease the levels of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA, in the hippocampus. nih.govd-nb.info Conversely, MPA treatment led to an increase in GAD levels in the entorhinal cortex. nih.govd-nb.info These alterations in the GABAergic system are associated with the observed impairments in learning and memory. nih.gov Furthermore, research indicates that MPA can act as a positive modulator of specific subtypes of the GABA-A receptor, which could contribute to its effects on memory and cognition. nih.govresearchgate.net In patch-clamp recordings from dissociated cells of the preoptic area in rats, MPA was found to increase the amplitude of responses to GABA and could even evoke a current response on its own. nih.govresearchgate.net
Neuronal Health Markers
In vitro studies have raised concerns about the impact of this compound acetate on neuronal health. Research suggests that MPA can negatively affect markers of neuronal health and may exacerbate experimentally-induced neurotoxicity. nih.govd-nb.info Some studies have indicated that MPA can antagonize the beneficial effects of estrogen on brain mitochondrial function. It has been shown to diminish mitochondrial protein levels for key enzymes involved in energy production and antioxidant defense. Furthermore, MPA was found to abolish the estrogen-induced enhancement of mitochondrial respiration in primary cultures of hippocampal neurons and glia.
In contrast, other research has suggested a potential neuroprotective role for MPA in specific contexts. One study found that this compound can promote neuronal survival after a cerebral ischemic stroke by inhibiting a cell death pathway known as PARthanatos. cdc.gov This effect was attributed to the prevention of Apoptosis Inducing Factor (AIF) release from mitochondria. cdc.gov Another study showed that MPA treatment in a mouse model of multiple sclerosis led to a reduction in demyelination and modulated microglia activation towards a more anti-inflammatory state. dntb.gov.ua
Comparative Efficacy and Safety Studies
Comparison with Other Progestins (e.g., Norethisterone, Levonorgestrel)
The efficacy and safety of this compound have been compared to other progestins, such as norethisterone and levonorgestrel, in various clinical applications, most notably in the treatment of endometrial hyperplasia and as a component of hormone replacement therapy.
In the management of endometrial hyperplasia without atypia, studies have shown that depot this compound acetate (Depo-Provera) can be more effective in achieving regression than oral norethisterone acetate. researchgate.net One randomized trial reported a regression rate of 91.8% for Depo-Provera compared to 67.1% for norethisterone acetate after six months of treatment. researchgate.net When compared to a levonorgestrel-releasing intrauterine system (LNG-IUS), the LNG-IUS has been found to have a higher disease regression rate and a more favorable bleeding profile with fewer adverse effects. cdc.govnih.gov However, for women who decline the LNG-IUS, continuous this compound (10-20 mg/day) or norethisterone (10-15 mg/day) are considered effective oral options. cdc.govnih.gov
In the context of hormone replacement therapy, the choice of progestin can influence the side effect profile. A double-blind crossover study comparing this compound acetate and norethindrone (B1679910) acetate found that this compound acetate induced less negative and more positive mood symptoms than norethindrone in women with no history of premenstrual syndrome. mayoclinic.org However, this compound caused more physical symptoms in both groups of women studied. mayoclinic.org
Table 2: Comparative Efficacy in Endometrial Hyperplasia Regression
| Progestin | Route of Administration | Regression Rate |
| This compound Acetate | Intramuscular (Depot) | 91.8% |
| Norethisterone Acetate | Oral | 67.1% |
| Levonorgestrel | Intrauterine System | Higher than oral progestogens |
Subcutaneous vs. Intramuscular Administration
This compound acetate is available in both subcutaneous (DMPA-SC) and intramuscular (DMPA-IM) formulations for contraception. Comparative studies have been conducted to evaluate the efficacy, safety, and pharmacokinetic profiles of these two administration routes.
A randomized, evaluator-blinded study comparing DMPA-SC (104 mg/0.65 mL) and DMPA-IM (150 mg/mL) over two years found comparable contraceptive efficacy. nih.gov The two-year cumulative pregnancy rate was 0% in the DMPA-SC group and 0.8% in the DMPA-IM group. nih.gov Pharmacokinetic and pharmacodynamic studies of a combined injectable contraceptive containing this compound acetate and estradiol (B170435) cypionate also showed similar profiles for both subcutaneous and intramuscular administration, with complete suppression of ovarian function in all participants. nih.gov
In terms of safety, adverse events were generally similar between the two groups, with the exception of injection site reactions, which were more common in the DMPA-SC group. nih.gov Bone mineral density (BMD) loss was marginally smaller in the DMPA-SC group compared to the DMPA-IM group at both the total hip and lumbar spine after two years of use. nih.gov
Table 3: Comparison of Subcutaneous and Intramuscular DMPA
| Feature | Subcutaneous (DMPA-SC) | Intramuscular (DMPA-IM) |
| Dosage | 104 mg/0.65 mL | 150 mg/mL |
| 2-Year Pregnancy Rate | 0% | 0.8% |
| BMD Loss (2 years, Lumbar Spine) | -4.3% | -5.0% |
| Common Differentiating Side Effect | More injection site reactions | Less injection site reactions |
Different Dosages and Formulations
Research has explored the effects of different dosages of depot this compound acetate (DMPA) on contraceptive efficacy and bleeding patterns. A multicentered phase III clinical trial compared 100 mg and 150 mg doses of DMPA administered every 90 days. The study found that the primary difference between the two dosages was a higher incidence of amenorrhea with the 150 mg regimen.
A pharmacokinetic study evaluated doses of 25 mg, 50 mg, 100 mg, and 150 mg of Depo-Provera. nih.gov The mean time for the return of follicular and luteal activity increased with the increasing dose. nih.gov Notably, the period for which this compound acetate was detectable in serum was not significantly different between the 100 mg and 150 mg doses, suggesting that a 100 mg dose might be as effective as the standard 150 mg dose in the population studied. nih.gov
The development of a lower-dose subcutaneous formulation (DMPA-SC, 104 mg) was based on the principle that the subcutaneous route allows for slower absorption and a more sustained release, thereby enabling a lower effective dose. nih.gov This lower dose formulation has demonstrated comparable contraceptive efficacy to the higher dose intramuscular formulation. researchgate.net
Pharmacovigilance and Adverse Event Reporting
Pharmacovigilance plays a critical role in monitoring the safety of this compound after it has been approved for public use. This ongoing surveillance relies on the collection, detection, assessment, and prevention of adverse effects. A key component of modern pharmacovigilance is the analysis of large, real-world databases of adverse event reports.
Analysis of Real-World Data (FAERS Database)
The FDA Adverse Event Reporting System (FAERS) is a primary source of real-world data for post-marketing drug safety surveillance. nih.gov Retrospective analyses of the FAERS database are conducted to identify potential safety signals associated with this compound acetate (MPA). These studies extract case reports submitted by healthcare professionals, consumers, and manufacturers to evaluate the frequency and nature of adverse events (AEs).
Methodologies for analyzing this data involve disproportionality analyses, which compare the proportion of specific AEs reported for a drug of interest to the proportion of the same AEs reported for all other drugs in the database. Statistical methods such as the reporting odds ratio (ROR), proportional reporting ratio (PRR), Bayesian Confidence Propagation Neural Network (BCPNN), and empirical Bayes geometric mean (EBGM) are employed to quantify these signals. tandfonline.comnih.gov
One analysis of FAERS data from 2003 to 2023 identified 26,437 AE reports related to MPA, with the vast majority (96.68%) occurring in female patients. tandfonline.comresearchgate.net Another study focusing on contraceptive use between 2004 and 2024 compiled a dataset of 21,035,995 total AE reports, of which 3,939 were from women using MPA for contraception. nih.govfrontiersin.org These analyses provide a broad overview of the types of adverse events being reported in a real-world setting, helping to build a more comprehensive understanding of the drug's safety profile. nih.gov
| Study Period | Total MPA-Related AE Reports | Patient Population Focus | Key Demographics |
|---|---|---|---|
| 2003–2023 | 26,437 | General MPA Users | 96.68% Female; higher incidence in ages 43+ tandfonline.com |
| 2004–2024 | 3,939 | MPA for Contraception | 48.8% of cases aged 21–40 years nih.govfrontiersin.org |
Identification of Unexpected Adverse Drug Reactions (ADRs)
A primary goal of analyzing real-world data is the identification of new, unexpected adverse drug reactions (ADRs) that were not detected in pre-market clinical trials. nih.gov Disproportionality analysis of the FAERS database has successfully identified several such signals for this compound.
For instance, one study identified 116 ADRs across 19 system organ classes. While many were expected events like female breast cancer, the analysis also flagged unexpected AEs, such as 'acquired diaphragmatic eventration'. tandfonline.comresearchgate.net Another comprehensive analysis identified several unforeseen significant AEs that were not previously detailed in the medication's prescribing information. These included unintended pregnancy, bone pain, gait disturbance, dental caries, decreased blood pressure, and osteonecrosis. nih.govfrontiersin.org Furthermore, pharmacovigilance studies have also found positive signals linking this compound to depression, major depression, and suicidal ideation. researchgate.net
These findings highlight the value of FAERS data in generating new hypotheses about potential drug-risk associations that warrant further investigation to confirm causality. tandfonline.comnih.gov
| Unexpected ADR Signal | Number of Reports (n) | Statistical Signal (Example: ROR) | Source Study |
|---|---|---|---|
| Unintended Pregnancy | 623 | 6.65 | nih.govfrontiersin.org |
| Bone Pain | 35 | 13.78 | nih.govfrontiersin.org |
| Dental Caries | 15 | 23.16 | nih.govfrontiersin.org |
| Osteonecrosis | 9 | 23.44 | nih.govfrontiersin.org |
| Acquired Diaphragmatic Eventration | 3 | Signal Detected | tandfonline.comresearchgate.net |
| Suicidal Ideation | Not Specified | Positive Signal | researchgate.net |
Special Populations Research Considerations
The effects of this compound must be carefully considered in specific patient populations where physiological differences may alter the drug's impact. Clinical research has focused on groups such as adolescents, individuals with HIV, and those with renal impairment.
Adolescents and Young Adults
A significant area of research in adolescents and young adults using depot this compound acetate (DMPA) is its effect on bone mineral density (BMD). This is a critical period for bone mass accrual. oup.com Studies have shown that DMPA use in adolescents can lead to a decrease in BMD. aap.org Prospective studies in teenage girls have demonstrated spinal bone density losses of approximately 1.5% to 1.8% in the first year and 3.1% to 3.8% after two years of use. aap.org Another study found that over three years, DMPA users aged 16-24 lost more bone mineral density at the spine (4.2%) and femoral neck (6.0%) than older users aged 25-33. researchgate.net
However, research also indicates that this bone loss is largely reversible after discontinuing the medication. xagena.it A prospective observational study found that while participants had mean BMD declines of 2.7% at the lumbar spine and 4.1% at the total hip at the time of their final injection, lumbar spine BMD returned to baseline levels within 60 weeks of discontinuation. nih.gov Recovery at the hip was found to be slower. nih.gov These findings provide reassurance that bone loss can be regained after cessation of use, even in younger individuals. xagena.it Other research in young African-American women (ages 23-35) found that current DMPA users had 18% higher blood lead concentrations compared to nonusers, which researchers hypothesize may be due to the mobilization of lead stored in bone during increased bone resorption. researchgate.net
Patients with HIV Infection
Research concerning this compound in patients with HIV infection has focused on two primary areas: a potential association with HIV acquisition and pharmacokinetic interactions with antiretroviral (ART) therapies.
Several observational studies and meta-analyses have investigated whether DMPA use increases the risk of male-to-female HIV transmission. A 2015 systematic review and meta-analysis found statistically significant positive associations, with a hazard ratio of 1.49 in longitudinal studies, suggesting DMPA may significantly add to this risk. issuesinlawandmedicine.comberkeley.edu A subsequent case-control study testing archived serum samples found that the detection of MPA at low levels (0.02-0.50 ng/ml) close to the estimated time of HIV acquisition was significantly more frequent among women who acquired HIV. nih.gov
Pharmacokinetic interactions with antiretroviral drugs are also a key consideration. Co-administration of DMPA with a lopinavir/ritonavir-based regimen was found to increase this compound exposure (AUC, Cmin, and Cmax increased by ~70%, ~20%, and ~89%, respectively), though the combination was well-tolerated and did not appear clinically significant. hiv-druginteractions.org Conversely, other studies suggest that ART regimens containing non-nucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz (B1671121) and nevirapine, which are known to induce CYP3A4 enzymes, may lower MPA concentrations. nih.gov One study found that MPA concentrations were significantly lower at weeks 4 and 13 in HIV-positive women on NNRTI-based ART compared to HIV-negative women. nih.gov
Patients with Hepatic Impairment
This compound is predominantly eliminated through hepatic metabolism. pfizermedical.com Consequently, individuals with impaired liver function may experience altered pharmacokinetics of the drug. In patients with advanced liver disease, the disposition of this compound is significantly affected, leading to reduced elimination. pfizermedical.com Similarly, those with a history of or active liver conditions such as viral hepatitis, cirrhosis, or hepatic tumors are at a heightened risk for complications. droracle.ai
Studies have shown that in patients with fatty liver, the mean percentage of an administered dose of this compound excreted unchanged in the urine over 24 hours was 7.3% for a 10 mg dose and 6.4% for a 100 mg dose. pfizermedical.com While specific dosage adjustments for patients with mild to moderate hepatic impairment are not well-established, close monitoring of liver function is advised before and during treatment. droracle.ai The use of this compound is generally contraindicated in cases of severe liver disease. droracle.ai Research has also indicated that this compound acetate therapy in patients with primary biliary cirrhosis and chronic active hepatitis resulted in improvements in liver function tests and a decline in serum antibody levels. nih.gov
Older Patients/Postmenopausal Women
The pharmacokinetics and effects of this compound have been evaluated in older and postmenopausal women, primarily in the context of hormone replacement therapy. The Women's Health Initiative (WHI) studies assessed the risks and benefits of daily oral conjugated equine estrogens (CEE) combined with this compound acetate (MPA) in postmenopausal women. pfizermedical.compfizermedical.com
One substudy of the WHI, which included predominantly healthy postmenopausal women, investigated the effects of daily 0.625 mg of CEE plus 2.5 mg of MPA. pfizermedical.com This research was terminated prematurely due to the discovery of unexpected risks, including an increased risk of coronary heart disease, breast cancer, stroke, and pulmonary embolism, which outweighed the benefits of reduced fracture and cancer risks. wikipedia.org In women over 65 years of age, this substudy found a higher relative risk of nonfatal stroke and invasive breast cancer. pfizermedical.com
The Women's Health Initiative Memory Study (WHIMS), an ancillary study to the WHI, focused on postmenopausal women aged 65 and older. pfizermedical.com This study revealed an increased risk of developing probable dementia in women receiving either estrogen alone or in combination with progestin compared to placebo. pfizermedical.com Specifically, the relative risk of probable dementia for CEE plus MPA versus placebo was 2.05. pfizermedical.com It is important to note that since these studies were conducted in women aged 65 to 79, the applicability of these findings to younger postmenopausal women is unknown. pfizermedical.com
A separate pilot study investigated the effects of trimonthly administration of this compound acetate (5 mg/day for 13 days every 3 months) in conjunction with daily conjugated equine estrogens (0.625 mg/day) in postmenopausal women aged 75 and older. nih.gov This study found a significant increase in endometrial thickness at 9 months but no cases of endometrial hyperplasia at the 18-month biopsy, suggesting this regimen may be a reasonable alternative to monthly progestin administration. nih.gov
Patients with Underlying Medical Conditions (e.g., Sickle Cell Disease, Seizure Disorders, Diabetes)
Sickle Cell Disease: Clinical research suggests that this compound acetate may offer therapeutic benefits for individuals with homozygous sickle cell (SS) disease. A two-year controlled crossover trial involving 23 patients demonstrated that during the this compound acetate phase, there were significant increases in fetal hemoglobin, total hemoglobin, red-cell mass, and red-cell survival. nih.gov Conversely, reticulocyte counts, irreversibly sickled cell counts, and total bilirubin (B190676) levels significantly decreased. nih.gov Notably, the frequency of painful crises was significantly lower during treatment with this compound acetate compared to the placebo phase. nih.govnih.govcochrane.org These findings are consistent with an inhibition of in-vivo sickling. nih.gov Another study randomizing 27 patients to either low-dose oral contraceptives or depot this compound acetate (DMPA) found that 70% of DMPA patients were pain-free after 12 months. jwatch.org Progestin-only contraceptives like this compound are often recommended as a first-line option for individuals with sickle cell disease due to the evidence suggesting a reduction in the frequency and intensity of acute pain episodes. researchgate.net
Diabetes: The relationship between this compound acetate and diabetes risk is complex. Some studies have raised concerns about a potential increase in the risk of developing diabetes, particularly in high-risk populations. One study involving Navajo women found that users of depot this compound were more likely to develop diabetes compared to those who had only used combination estrogen-progestin oral contraceptives, with the risk increasing with longer duration of use. nih.govresearchgate.net This increased risk persisted even after adjusting for body mass index. nih.govresearchgate.net Another case-control study also found an association between depot this compound acetate exposure and a greater risk of diabetes mellitus. scispace.com A small study on obese women suggested that they became less effective at lowering their blood sugar levels after taking depot this compound acetate. usc.edu Conversely, other research has explored the effects of this compound acetate on serum insulin (B600854) and growth hormone levels in individuals with and without diabetes, and one case report noted the development of irreversible insulin-dependent diabetes in a patient after a year of therapy. acpjournals.org
Drug Interactions and Pharmacogenomics
CYP3A4 Metabolism and Inducers/Inhibitors
This compound acetate is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system through hydroxylation. pfizermedical.comaacrjournals.orgnih.gov The expression of CYP3A4 can vary significantly between individuals, which may contribute to the interpatient variability observed in the plasma concentrations of this compound. aacrjournals.org
Due to its reliance on CYP3A4 for metabolism, the co-administration of this compound with drugs that induce or inhibit this enzyme can alter its plasma concentrations. pfizermedical.com
CYP3A4 Inducers: Substances that induce CYP3A4 can increase the metabolism of this compound, leading to lower plasma levels and potentially reduced efficacy. aacrjournals.org Known inducers of CYP3A4 include certain anticonvulsants (e.g., carbamazepine, phenobarbital, phenytoin), rifampin, and St. John's wort. drugs.com For instance, aminoglutethimide, a CYP3A4 inducer, has been shown to significantly decrease serum levels of this compound. drugs.com
CYP3A4 Inhibitors: Conversely, drugs that inhibit CYP3A4 can decrease the metabolism of this compound, resulting in higher plasma concentrations. aacrjournals.org Ketoconazole, a potent CYP3A4 inhibitor, has been shown to strongly inhibit the metabolism of this compound in human liver microsomes. aacrjournals.org Other drugs that act as competitive inhibitors of CYP3A4 include erythromycin, cyclosporine, and midazolam. aacrjournals.org In vitro studies have also shown that this compound acetate itself can act as a competitive inhibitor of CYP3A4. nih.gov
Below is a table summarizing the expected interaction between this compound acetate and various CYP3A4 modulators.
| Interacting Drug | Effect on this compound Acetate | Mechanism |
|---|---|---|
| Carbamazepine | Decreased plasma concentrations | CYP3A4 Induction |
| Phenobarbital | Decreased plasma concentrations | CYP3A4 Induction |
| Phenytoin | Decreased plasma concentrations | CYP3A4 Induction |
| Rifampin | Decreased plasma concentrations | CYP3A4 Induction |
| St. John's Wort | Decreased plasma concentrations | CYP3A4 Induction |
| Aminoglutethimide | Decreased plasma concentrations | CYP3A4 Induction |
| Ketoconazole | Increased plasma concentrations | CYP3A4 Inhibition |
| Erythromycin | Increased plasma concentrations | CYP3A4 Inhibition |
| Cyclosporine | Increased plasma concentrations | CYP3A4 Inhibition |
Genetic Polymorphisms (e.g., CYP2B6, NAT2) and MPA Pharmacokinetics
The influence of genetic variations in drug-metabolizing enzymes on the pharmacokinetics of this compound acetate has been explored, particularly in the context of co-administration with other medications.
CYP2B6: The cytochrome P450 2B6 (CYP2B6) enzyme is involved in the metabolism of certain drugs, including the antiretroviral efavirenz. nih.govfrontiersin.org Given the potential interaction between efavirenz and this compound acetate, research has investigated whether genetic polymorphisms in CYP2B6 affect the pharmacokinetics of this compound in patients receiving these drugs concurrently. One study involving women receiving efavirenz-based HIV therapy and rifampicin (B610482) plus isoniazid (B1672263) for tuberculosis found no substantial associations between CYP2B6 metabolizer status (normal, intermediate, or poor) and key pharmacokinetic parameters of this compound, such as Cmin at week 12, apparent clearance, Cmax, or AUC. nih.govnorthwestern.edu This suggests that knowledge of a patient's CYP2B6 genotype may not be useful for individualizing the dosing of depot this compound acetate in this specific clinical scenario. nih.gov
NAT2: N-acetyltransferase 2 (NAT2) is another enzyme subject to genetic polymorphism, leading to different acetylation phenotypes (slow, intermediate, and rapid). nih.govbanglajol.info Isoniazid, an antituberculosis drug, is a substrate for NAT2. nih.gov A study evaluating the impact of NAT2 acetylator status on this compound pharmacokinetics in women treated with rifampicin, isoniazid, and efavirenz found no significant associations. nih.govnorthwestern.edu The results indicated that NAT2 genotype does not inform individualized dosing of depot this compound acetate in this context. nih.gov
Pharmacogenomic Biomarkers in Drug Labeling
The inclusion of pharmacogenomic information in drug labeling is a key aspect of personalized medicine, aiming to enhance efficacy and safety by considering an individual's genetic makeup. fda.govfreyrsolutions.com For this compound, the primary focus of pharmacogenomic-related information in its labeling centers on its metabolism rather than on specific genetic biomarkers that would necessitate pre-emptive genetic testing.
This compound acetate is metabolized extensively in the liver, primarily through hydroxylation via the cytochrome P450 3A4 (CYP3A4) enzyme. fda.govfda.gov This metabolic pathway is a critical consideration mentioned in the drug's prescribing information. The drug label indicates that inducers or inhibitors of CYP3A4 can affect the metabolism of this compound acetate. fda.gov
However, specific drug-drug interaction studies to evaluate the clinical effects of CYP3A4 inducers or inhibitors on this compound acetate have not been conducted. fda.gov The official U.S. Food and Drug Administration (FDA) labeling for this compound products does not currently contain specific recommendations for pharmacogenomic testing of the CYP3A4 gene or any other biomarker before administration. fda.govfda.gov The focus remains on potential interactions with other medications that can influence the activity of the CYP3A4 enzyme system. pfizer.com For instance, co-administration with strong CYP3A inducers may lead to decreased concentrations of this compound acetate, potentially reducing its efficacy. pfizer.com
While the role of CYP3A4 in the drug's metabolism is established, there are no specific genotype-based dosing guidelines or recommendations for patient screening in the current drug labeling. fda.govfda.gov Genetic toxicity assays have found that this compound acetate is not mutagenic. rxlist.comfda.gov
Below is a data table summarizing the key pharmacogenomic considerations for this compound as found in its labeling information.
| Biomarker | Gene | Influence on this compound | Action Recommended in Drug Labeling |
|---|---|---|---|
| Cytochrome P450 3A4 Enzyme System | CYP3A4 | Primary enzyme responsible for the metabolism (hydroxylation) of this compound acetate. fda.govfda.gov Altered enzyme activity can affect drug clearance and concentration. | No specific genetic testing recommended. The label advises caution regarding concomitant use of drugs that are moderate or strong inducers of the CYP3A4 enzyme, as this may decrease the efficacy of this compound. pfizer.com |
Future Research Directions and Unmet Needs
Long-term Impact on Bone Health and Fracture Risk
The relationship between MPA use and bone mineral density (BMD) has been a significant area of research, with studies indicating a potential for decreased BMD, particularly with long-term use. While some research suggests that BMD may partially or slowly recover after discontinuation of MPA, the long-term impact on fracture risk, especially in adolescents and young women, remains a key concern and an area requiring further study. hkmj.orgnih.govcmaj.caubc.ca Studies have shown that the decrease in BMD is dose and duration-dependent, with greater losses observed with longer use. reproductiveaccess.orgnih.gov For instance, one study reported mean hip BMD declines of 2.8% after 12 months and 5.8% after 24 months of DMPA use in women aged 18 to 35. nih.gov Similarly, spine BMD declined by 3.5% and 5.7% over the same periods. nih.gov
Despite the observed reductions in BMD, the direct link to increased fracture incidence in the general population of MPA users is not definitively established across all studies. Some analyses of observational data have suggested an increased risk of fractures, particularly with longer durations of use. reproductiveaccess.orgfrontiersin.org However, a recent retrospective analysis comparing DMPA users to users of other contraceptive methods found very little or no clinically meaningful impact of a history of DMPA use on BMD T-score differences or age at osteoporosis diagnosis. verixiv.org This highlights the need for more robust, long-term studies specifically designed to assess fracture risk in various populations, particularly in adolescents who are still achieving peak bone mass. hkmj.orgfrontiersin.orgscot.nhs.uk Further research is needed to understand bone turnover and potential delayed consequences of long-term MPA use initiated at a young age. hkmj.org
Elucidation of Immune Modulatory Mechanisms and Clinical Significance
MPA has been shown to possess immunomodulatory properties, which are particularly relevant in the context of its use as a contraceptive, especially in populations at risk of infections like HIV. Research indicates that MPA can inhibit the activation and function of various immune cells, including T cells and plasmacytoid dendritic cells (pDCs), at physiological concentrations. nih.govresearchgate.net This immunosuppressive effect is thought to be mediated, at least in part, through interactions with the glucocorticoid receptor. researchgate.netaai.org
Studies have demonstrated that MPA can suppress the production of key cytokines involved in immune responses, such as IFNγ, IL-2, IL-4, IL-6, IL-12, MIP-1α, and TNFα. nih.gov Furthermore, MPA has been shown to reduce the production of IFNα by pDCs in response to certain stimuli. nih.gov The ability of MPA to modulate the immune response may be a critical mechanism in certain therapeutic applications, such as the prevention of inflammation-induced preterm birth. nih.gov
However, the full clinical significance of these immune-modulatory effects and the precise mechanisms involved require further elucidation. There is an unmet need for in vivo investigations to fully understand how MPA influences the human immune system and the potential implications for susceptibility to infections or the course of autoimmune diseases. nih.govfrontiersin.orgsocietyfp.org Research is ongoing to determine if MPA treatment in women inhibits specific immune pathways, such as IFN- and Th1-related pathways, which could have implications for conditions like systemic lupus erythematosus (SLE). societyfp.org
Neurocognitive Effects and Underlying Mechanisms
The potential neurocognitive effects of MPA have been a subject of concern, with some studies suggesting a link between MPA use and cognitive impairments. Research in animal models indicates that MPA treatment can lead to long-lasting cognitive impairments, potentially related to alterations in the GABAergic system. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net In aged ovariectomized rodents, short-term MPA treatment has been shown to impair cognition and alter the GABAergic system. nih.gov Specifically, MPA has been observed to decrease glutamic acid decarboxylase (GAD), an enzyme synthesizing GABA, in the dorsal hippocampus and increase it in the entorhinal cortex in aged menopausal rats. researchgate.netnih.gov
Further research is warranted to define the parameters of MPA's impact on the brain and cognition. nih.govresearchgate.net In vitro evidence suggests that MPA may negatively affect neuronal function by exacerbating glutamate-induced excitotoxicity and reducing estrogen-mediated neural protection. nih.govnih.gov There is an unmet need for in vivo investigations to understand the potential cognitive and pathological outcomes of MPA in humans. frontiersin.org While some clinical studies on combination hormone therapy including MPA have suggested an increased risk of dementia, more direct research on the neurocognitive effects of MPA alone and in various combinations is needed. nih.govresearchgate.netnih.gov Future studies should aim to delineate the precise mechanisms by which MPA may influence neurocognitive function. frontiersin.org
Optimized Dosing Strategies in Specific Populations
Optimizing dosing strategies for MPA in specific populations represents an important area of future research. While standard dosing regimens exist for various indications, there may be a need to explore tailored approaches based on individual patient characteristics, underlying medical conditions, or concomitant medications. The impact of MPA on bone mineral density, for example, may be more pronounced in adolescents and young adults, suggesting a potential need for age-specific dosing considerations or closer monitoring. reproductiveaccess.orgscot.nhs.uk
Furthermore, in therapeutic applications such as the treatment of endometrial cancer, the optimal dose and duration of MPA, particularly when used in combination with other agents, require further investigation to maximize efficacy while minimizing potential adverse effects. Research into combination therapies may necessitate re-evaluation of traditional MPA dosing to achieve synergistic effects.
Combination Therapies and Synergistic Effects (e.g., with Metformin (B114582) for Endometrial Cancer)
The potential for synergistic effects when MPA is used in combination with other therapeutic agents is an active area of research, particularly in oncology. Studies have explored the combined use of MPA with metformin for the treatment of endometrial cancer. ascopubs.orgnih.govscirp.orgspandidos-publications.comnih.gov Metformin, an antidiabetic drug, has shown promise in reducing cancer risk and relapse. ascopubs.orgnih.gov
In a phase II study, the combination of MPA and metformin as fertility-sparing treatment for atypical endometrial hyperplasia and endometrial cancer showed a promising complete response rate and a relatively low relapse rate compared to historical data with progestin therapy alone. ascopubs.orgnih.gov For instance, the 3-year estimated relapse-free survival rate was 93% in patients treated with MPA and metformin. ascopubs.org In vitro and in vivo studies suggest that metformin can enhance the efficacy of MPA in endometrial cancer by promoting progesterone (B1679170) receptor expression and influencing pathways such as the AMPK/mTOR pathway. scirp.orgspandidos-publications.com
Research also indicates potential synergistic effects of MPA with other agents, such as vinorelbine, against breast cancer cells, mediated through enhanced G1-phase accumulation. nih.gov The combination of MPA with other anticachectic agents has also been suggested to ameliorate their efficacy in the treatment of cancer cachexia. researchgate.net Further research is needed to fully understand the mechanisms of synergy and to identify optimal combinations and treatment regimens for various conditions.
Here is a table summarizing some findings on combination therapy with Metformin for Endometrial Cancer:
| Study Type | Patient Population | Combination Therapy | Key Finding | Reference |
| Phase II Study | Atypical Endometrial Hyperplasia & Endometrial Cancer | MPA + Metformin | 3-year estimated relapse-free survival rate of 93%. ascopubs.org Relapse rate 6.4% vs 30-50% without metformin. ascopubs.org | ascopubs.orgnih.gov |
| In Vitro/In Vivo | Endometrial Cancer Cell Lines/Xenografts | Metformin + MPA | Synergistically inhibited proliferation, increased apoptosis, suppressed tumor growth. spandidos-publications.com | spandidos-publications.com |
| In Vitro | Endometrial Cancer Cell Lines (Ishikawa, HEC-1B) | Metformin + MPA | Enhanced MPA efficacy by promoting PR expression, phosphorylating AMPK, inhibiting mTOR. scirp.org | scirp.org |
| Clinical Study | Early Endometrial Cancer with fertility requirements | Metformin + Medroxyprogesterone | Improved objective response rate and disease control rate compared to this compound alone. nih.gov Increased pregnancy rate. nih.gov | nih.gov |
Risk-Benefit Reassessment in High-Prevalence Disease Settings
A continuous reassessment of the risk-benefit profile of MPA is crucial, particularly in high-prevalence disease settings where it is frequently used. This includes evaluating its use as a contraceptive in populations with a high risk of HIV infection, given the observed immunomodulatory effects. nih.gov While MPA is a highly effective contraceptive, its potential impact on immune function in vulnerable populations necessitates careful consideration and further research to inform clinical guidelines and alternative contraceptive options. nih.gov
Additionally, the long-term use of MPA for conditions like endometriosis or in hormone therapy requires ongoing evaluation of its benefits against potential risks, such as effects on bone health and neurocognitive function, especially as new research emerges. hkmj.orgnih.govresearchgate.net The balance of risks and benefits may vary depending on the specific population, duration of use, and the availability of alternative treatments.
Development of Predictive Biomarkers for Response and Adverse Events
The development of predictive biomarkers for identifying individuals who are most likely to respond favorably to MPA therapy and those who are at higher risk of experiencing adverse events is an important unmet need. Identifying such biomarkers could enable personalized treatment approaches, optimizing efficacy and minimizing harm.
For instance, in the context of endometrial cancer treatment with MPA, biomarkers that predict response to progestin therapy or the likelihood of developing resistance could guide treatment decisions and the potential use of combination therapies. frontiersin.org Similarly, biomarkers associated with bone turnover or genetic predispositions could help identify individuals at higher risk of MPA-induced bone loss, allowing for targeted preventative strategies or alternative contraceptive choices. Research into the mechanisms underlying MPA's effects on bone, immunity, and the nervous system may reveal potential biomarkers for predicting individual responses and adverse outcomes.
Meningioma Risk and Progestogen Use
Recent large-scale studies have provided epidemiological evidence linking the prolonged use of specific progestogens, including injectable this compound acetate (B1210297) (MPA), to an elevated risk of intracranial meningioma. Meningiomas are tumors arising from the meninges, the membranes surrounding the brain and spinal cord. Although often benign, their location and growth can lead to significant neurological symptoms requiring surgical intervention. mims.com
Research indicates a dose- and duration-dependent relationship between exposure to certain progestogens and meningioma risk. For injectable MPA, studies have shown an increased risk associated with longer periods of use. A large case-control study utilizing US private insurance data found that injectable DMPA exposure was associated with an increased odds of cerebral meningioma [OR: 1.68 (95% CI: 1.50–1.87)], with the risk increasing significantly with use exceeding three years [OR: 3.24 (2.49–4.21)]. guidetopharmacology.org Similarly, a national case-control study conducted in France reported a 5.55-fold increased risk of intracranial meningioma requiring surgery with the prolonged use (≥one year) of injectable MPA (150 mg). nih.govwikipedia.orglipidmaps.org This study was notable for assessing the risk associated with progestogens widely used for contraception and other indications. ctdbase.org Another US study also supported these findings, observing a 53% increased odds of cerebral meningioma with injectable MPA, an association that strengthened with increased duration of use. nih.govwikipedia.orgwikidoc.org
It is important to note that this increased risk appears to be primarily associated with injectable MPA formulations and specific to intracranial meningiomas, with no significant association found for oral this compound or spinal meningiomas in some studies. guidetopharmacology.orgnih.govwikipedia.orgwikidoc.org
While injectable MPA has been linked to an increased risk, the magnitude of risk varies among different progestogens. Other synthetic progestogens, such as cyproterone (B1669671) acetate, nomegestrol (B1679828) acetate, and chlormadinone (B195047) acetate, have demonstrated even higher associations with meningioma risk, particularly at high doses. mims.comguidetopharmacology.orgnih.govwikipedia.orgwikidata.org In contrast, studies have generally not found an increased risk of meningioma associated with the use of progesterone, dydrogesterone, or levonorgestrel-releasing intrauterine systems. mims.comnih.govwikipedia.orgctdbase.org
Despite the observed increased relative risk with certain progestogens, including high-dose injectable MPA, the absolute risk of developing meningioma remains relatively small. lipidmaps.org Interestingly, some case reports and studies have suggested that meningioma volume may decrease upon cessation of progestogen treatment, including DMPA injections. guidetopharmacology.org
Detailed Research Findings: Examples of Odds Ratios for Meningioma Risk with Prolonged Progestogen Use
| Progestogen | Formulation/Dose | Duration of Use | Odds Ratio (OR) | 95% Confidence Interval (CI) | Study Population/Source |
| This compound acetate | Injectable (DMPA) | Overall | 1.68 | 1.50–1.87 | US Private Insurance Data guidetopharmacology.org |
| This compound acetate | Injectable (DMPA) | >3 years | 3.24 | 2.49–4.21 | US Private Insurance Data guidetopharmacology.org |
| This compound acetate | Injectable (150 mg) | ≥1 year | 5.55 | 2.27–13.56 | French National Health Data System (SNDS) nih.govwikipedia.orglipidmaps.org |
| This compound acetate | Injectable | Overall | 1.53 | 1.40–1.67 | Large US Commercial Insurance Database nih.govwikipedia.orgwikidoc.org |
| Medrogestone | Oral (5 mg) | Prolonged (≥1 year) | 3.49 | 2.38–5.10 | French National Health Data System (SNDS) nih.govwikipedia.org |
| Promegestone | Oral (0.125/0.5 mg) | Prolonged (≥1 year) | 2.39 | 1.85–3.09 | French National Health Data System (SNDS) nih.govwikipedia.org |
| Cyproterone acetate | High-dose | Prolonged | 19.21 | 16.61–22.22 | French National Health Data System (SNDS) (Positive Control) nih.gov |
| Nomegestrol acetate | High-dose | Prolonged | 4.93 | 4.50–5.41 | French National Health Data System (SNDS) (Positive Control) nih.gov |
| Chlormadinone acetate | High-dose | Prolonged | 3.87 | 3.48–4.30 | French National Health Data System (SNDS) (Positive Control) nih.gov |
Unmet Needs and Future Research Directions
Despite the growing body of evidence, several unmet needs and areas for future research exist regarding progestogen use and meningioma risk:
Duration-Response Relationship: Further studies are needed to more precisely define the association between the duration of exposure to specific progestogens, including MPA, and the quantitative increase in meningioma risk. mims.comctdbase.org
Risk with Other Progestogens: The risk associated with other progestogens, such as dienogest (B1670515) and hydroxyprogesterone, needs further assessment due to limited data. mims.comnih.govctdbase.org
Meningioma Subtype and Grade: Future research should investigate whether the increased risk associated with extended MPA use is linked to specific meningioma subtypes or grades. wikipedia.org
Impact of Medical Indication: While one study suggested no dependence on indication for cyproterone acetate, further clarification is needed on whether the medical reason for progestogen prescription influences meningioma risk. mims.com
Individual Susceptibility: Identifying potential genetic predispositions or other individual factors that may increase susceptibility to meningioma development in progestogen users is crucial. Current database limitations often preclude accounting for such factors. wikipedia.org
Long-term Outcomes after Cessation: More data is needed on the long-term outcomes, including tumor regression or stabilization, after discontinuation of progestogens, particularly for widely used compounds like injectable MPA.
Comparative Risk Assessments: Continued comparative studies evaluating the meningioma risk profiles of different progestogens, considering varying doses and routes of administration, are essential for informing clinical decision-making.
Addressing these research gaps will provide a more comprehensive understanding of the relationship between this compound and other progestogens and meningioma risk, ultimately supporting more informed prescribing practices and patient counseling.
Q & A
Q. How should researchers report adverse events in MPA clinical trials to align with regulatory standards?
- Methodological Answer: Adverse events must be categorized by severity, causality, and frequency. Use MedDRA coding for standardization. In publications, disclose events occurring in >1% of participants or those with >5% incidence difference vs. placebo. Include both investigator-assessed and patient-reported outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
